molecular formula C8H10N2O4S B13841296 Asulam-d3

Asulam-d3

Cat. No.: B13841296
M. Wt: 233.26 g/mol
InChI Key: VGPYEHKOIGNJKV-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asulam-d3 (methoxy-d3) is a chemically stable, deuterium-labeled analog of the herbicide asulam, specifically designed for use as an internal standard in quantitative mass spectrometry-based analysis. This compound is synthesized with three deuterium atoms on the methoxy group (methyl-d3), providing a consistent mass shift from the native compound for accurate and reliable quantification . With a molecular formula of C8D3H7N2O4S and a molecular weight of 233.26 g/mol, it offers high isotopic purity of 99 atom % D and a minimum chemical purity of 98% . The primary application of this compound is in environmental and food safety testing, where it is used to achieve high precision in the trace-level detection and measurement of the parent herbicide in complex matrices. By correcting for analyte loss during sample preparation and ionization variability in the mass spectrometer, it enables researchers to generate highly reproducible and accurate data for monitoring herbicide residues . This compound is supplied neat or as a ready-to-use solution in acetonitrile (100 µg/mL) to suit different laboratory needs and ensure convenience . This compound (methoxy-d3) is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

233.26 g/mol

IUPAC Name

trideuteriomethyl N-(4-aminophenyl)sulfonylcarbamate

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11)/i1D3

InChI Key

VGPYEHKOIGNJKV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Canonical SMILES

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Foundational & Exploratory

Asulam-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Deuterated Analogue of the Herbicide Asulam

This guide provides a comprehensive overview of Asulam-d3, a deuterated form of the herbicide Asulam. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds. This document details its chemical properties, and applications, and provides a representative experimental protocol for its use as an internal standard.

Introduction to Asulam and this compound

Asulam is a selective systemic herbicide belonging to the carbamate chemical class.[1][2] It is primarily used to control the growth of bracken and docks in agriculture and horticulture.[3][4] The mode of action of Asulam involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid biosynthesis in susceptible plants.[2]

This compound is a stable isotope-labeled analogue of Asulam.[5] In this molecule, three hydrogen atoms on the methoxy group have been replaced with deuterium atoms.[6] This isotopic substitution results in a molecule that is chemically identical to Asulam in its reactivity but has a higher molecular weight. This property makes this compound an ideal internal standard for quantitative analytical methods, particularly in mass spectrometry-based assays.[5] The use of deuterated standards like this compound is a common practice in pharmacokinetic studies and residue analysis to improve the accuracy and precision of quantification.[5]

Chemical Structure and Properties

The chemical name for Asulam is methyl N-(4-aminophenyl)sulfonylcarbamate.[1][2] The deuteration in this compound occurs at the methyl ester group, leading to the chemical name trideuteriomethyl N-(4-aminophenyl)sulfonylcarbamate.[6]

The key quantitative properties of Asulam and this compound are summarized in the table below for easy comparison.

PropertyAsulamThis compound
Alternate Names Methyl N-(4-aminophenylsulfonyl)carbamate[7]This compound (methoxy-d3), Methyl-d3 (4-aminophenylsulfonyl)carbamate[6]
CAS Number 3337-71-1[1][7]3337-71-1 (unlabelled)[6][8]
Molecular Formula C₈H₁₀N₂O₄S[3][7]C₈D₃H₇N₂O₄S[6]
Molecular Weight 230.24 g/mol [1][7]233.2595 g/mol [6]
SMILES COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N[2][2H]C([2H])([2H])OC(=O)NS(=O)(=O)c1ccc(N)cc1[6]

Experimental Protocol: Quantification of Asulam using LC-MS/MS with this compound as an Internal Standard

This section outlines a general methodology for the quantification of Asulam in a sample matrix (e.g., soil, water, or biological fluid) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

3.1. Materials and Reagents

  • Asulam analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Sample matrix

  • Solid-phase extraction (SPE) cartridges (if sample cleanup is required)

3.2. Standard Preparation

  • Prepare a stock solution of Asulam (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

  • Prepare a series of working standard solutions of Asulam by serially diluting the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

3.3. Sample Preparation

  • To a known volume or weight of the sample, add a precise volume of the this compound internal standard working solution.

  • Perform sample extraction. This may involve liquid-liquid extraction or solid-phase extraction depending on the complexity of the matrix.

  • Evaporate the extracted solvent and reconstitute the residue in a suitable injection solvent (e.g., 50:50 acetonitrile:water).

3.4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate for analytical LC.

    • Injection Volume: A small, precise volume of the prepared sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for Asulam.

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both Asulam and this compound. The transitions for this compound will be shifted by +3 m/z due to the deuterium labeling.

3.5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of Asulam to the peak area of this compound against the concentration of the Asulam standards.

  • Determine the concentration of Asulam in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Chemical structures of Asulam and its deuterated analogue, this compound.

experimental_workflow start Start: Sample Collection prep Sample Preparation (Spike with this compound) start->prep lcms LC-MS/MS Analysis prep->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Calibration Curve) data->quant end End: Report Concentration quant->end

Caption: A generalized workflow for the quantification of Asulam using this compound.

References

Technical Guide: Physical and Chemical Properties of Asulam-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Asulam-d3, a deuterated analog of the herbicide Asulam. Given the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart, Asulam, to provide a comprehensive profile. Deuterium labeling is a common strategy in drug development to study metabolic pathways and reaction mechanisms, making a thorough understanding of the core physical and chemical characteristics of such labeled compounds essential.

Chemical Identity and Structure

This compound is a synthetic carbamate herbicide. The deuterium atoms are located on the methoxy group, which can be a site of metabolic activity. This isotopic labeling makes this compound a valuable tool in metabolic and environmental fate studies.

Molecular Structure:

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Asulam and this compound

PropertyValue (Asulam)Value (this compound)Reference
Molecular Formula C₈H₁₀N₂O₄SC₈D₃H₇N₂O₄S
Molecular Weight 230.24 g/mol 233.26 g/mol
CAS Number 3337-71-1Not available
Appearance White, colorless crystalsNot available (expected to be similar to Asulam)[1]
Melting Point 143-144 °C (with decomposition)Not available (expected to be very similar to Asulam)[1]
Boiling Point Decomposes before boilingNot available
Water Solubility 5000 mg/L (at 22 °C)Not available (expected to be very similar to Asulam)[1]
pKa 4.82Not available (expected to be very similar to Asulam)[1]

Table 2: Solubility of Asulam in Organic Solvents

SolventSolubilityReference
AcetoneSoluble[2]
MethanolSoluble[2]
EthanolSoluble[2]
DimethylformamideSoluble[2]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physical and chemical properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to get an approximate melting range.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

  • For a more precise measurement, repeat the procedure with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

  • Record the precise melting range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.

Apparatus:

  • Shake-flask or orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks

  • Centrifuge

  • HPLC-UV or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) for calibration.

  • Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Place the flask in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to stand to let undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any suspended particles.

  • Dilute the filtered saturated solution with an appropriate solvent if necessary to bring the concentration within the linear range of the analytical instrument.

  • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer.

  • Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Mode of Action: Inhibition of Dihydropteroate Synthase

Asulam's primary mode of action, which is expected to be identical for this compound, is the inhibition of the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is crucial in the folic acid (folate) biosynthesis pathway in plants and microorganisms.[5] Asulam acts as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (p-ABA).[5] By blocking this step, Asulam prevents the synthesis of folic acid, which is essential for the production of nucleotides and certain amino acids, ultimately leading to the cessation of growth and cell division.[6]

Asulam_Mode_of_Action cluster_pathway Folate Biosynthesis Pathway Pteridine_precursor 6-Hydroxymethyl-7,8-dihydropterin (Pteridine Precursor) DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS Substrate pABA p-Aminobenzoic Acid (p-ABA) pABA->DHPS Substrate Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Product Asulam This compound Asulam->DHPS Competitive Inhibition Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Growth_Inhibition Growth Inhibition & Cell Death Nucleotides_Amino_Acids Nucleotides & Amino Acids Folic_Acid->Nucleotides_Amino_Acids

Caption: Mode of action of this compound as a competitive inhibitor of DHPS.

Conclusion

This compound is an isotopically labeled herbicide that is a valuable tool for metabolic research. While specific experimental data for its physical and chemical properties are limited, the properties of its non-deuterated analog, Asulam, provide a reliable reference point. The primary mode of action is the well-characterized inhibition of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this compound.

References

Technical Guide: Synthesis and Isotopic Labeling of Asulam-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Asulam-d3, a deuterated internal standard for the herbicide Asulam. The information compiled herein is intended to support research, analytical method development, and drug development activities. This document details a feasible synthetic pathway, presents key quantitative data, and outlines a detailed experimental protocol.

Introduction

Asulam is a selective systemic herbicide used for the control of various weeds.[1] this compound is its stable isotope-labeled analog, where three hydrogen atoms on the methyl ester group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Asulam in various matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), by allowing for correction of matrix effects and variations in instrument response. The deuterium labeling on the methoxy group provides a stable isotopic signature with a +3 mass unit shift from the unlabeled compound.

Synthesis Pathway

The synthesis of this compound can be logically achieved by adapting the known synthesis methods for unlabeled Asulam. The core of this strategy involves the use of a deuterated methylating agent. Based on commercially available deuterated reagents and the structure of this compound, the most direct and plausible synthetic route is the reaction of sulfanilamide with methyl-d3 chloroformate.

The general, non-deuterated synthesis of Asulam involves the reaction of sulfanilamide with methyl chloroformate.[2] A similar approach for the sodium salt of Asulam involves reacting sulfanilamide with dimethyl carbonate in the presence of sodium methoxide.[1] For the synthesis of this compound, the key deuterated intermediate is methyl-d3 chloroformate, which is commercially available.

The proposed reaction proceeds as follows: the amino group of the sulfonamide in sulfanilamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl-d3 chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway Sulfanilamide Sulfanilamide reaction Sulfanilamide->reaction Methyl_d3_chloroformate Methyl-d3 Chloroformate Methyl_d3_chloroformate->reaction Asulam_d3 This compound Base Base (e.g., Pyridine) Base->reaction Catalyst HCl HCl reaction->Asulam_d3 reaction->HCl

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

Materials:

  • Sulfanilamide (4-aminobenzenesulfonamide)

  • Methyl-d3 chloroformate (isotopic purity ≥ 99%)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sulfanilamide (1.0 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2.0 equivalents).

  • Addition of Deuterated Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add methyl-d3 chloroformate (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the incorporation of deuterium and determine the isotopic purity.

Quantitative Data

The following tables summarize the key quantitative data for a representative batch of commercially available this compound. This data is critical for the use of this compound as an internal standard in quantitative analytical methods.

Table 1: Product Specifications

ParameterSpecification
Chemical Name N-[(4-Aminophenyl)sulfonyl]carbamic Acid Methyl Ester-d3
Molecular Formula C₈H₇D₃N₂O₄S
Molecular Weight 233.26 g/mol
Appearance White to Yellow Solid
Purity (HPLC) >95%
Isotopic Purity >95%

Data sourced from a Certificate of Analysis for a commercial sample of this compound.[3]

Table 2: Purity and Isotopic Distribution

AnalysisResult
HPLC Purity (at 268 nm) 99.48%
Isotopic Purity 99.4%
d0 Intensity 0.48%
d1 Intensity 0.02%
d2 Intensity 0.26%
d3 Intensity 99.25%

Data sourced from a Certificate of Analysis for a commercial sample of this compound.[3]

Logical Workflow for Synthesis and Analysis

The overall process for the synthesis and utilization of this compound as an analytical standard can be visualized in the following workflow diagram.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Quality Control cluster_application Application Start Start Materials: Sulfanilamide & Methyl-d3 Chloroformate Reaction Chemical Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification QC Quality Control (NMR, HPLC, MS) Purification->QC CoA Certificate of Analysis Generation QC->CoA Standard This compound Analytical Standard CoA->Standard Quant_Analysis Quantitative Analysis (e.g., LC-MS) Standard->Quant_Analysis

Caption: Workflow for the synthesis and application of this compound.

Conclusion

This technical guide outlines a robust and direct pathway for the synthesis of this compound, a crucial internal standard for the accurate quantification of the herbicide Asulam. The provided experimental protocol, based on established chemical principles, offers a clear methodology for its preparation. The presented quantitative data from a commercial source confirms that high chemical and isotopic purity can be achieved, making this compound a reliable tool for researchers, scientists, and drug development professionals.

References

Asulam-d3: A Technical Guide to its Certificate of Analysis and Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity determination of Asulam-d3. This compound is the deuterated form of Asulam, a selective systemic herbicide. In research and drug development, deuterated standards like this compound are crucial for use as internal standards in quantitative analyses, particularly in pharmacokinetic and metabolic studies, due to their distinct mass spectrometric profiles. This guide presents key analytical data, detailed experimental methodologies for purity assessment, and visual workflows to aid in the understanding of the quality control processes for this important analytical standard.

Certificate of Analysis: Quantitative Data Summary

The quality and purity of an analytical standard are paramount for generating reliable and reproducible experimental results. The Certificate of Analysis for this compound provides critical data regarding its identity and purity. The following tables summarize the key quantitative data from a representative Certificate of Analysis provided by LGC Standards.[1]

Table 1: General Specifications

ParameterSpecificationResult
Appearance White to Yellow SolidWhite to Yellow Solid
Molecular Formula C₈H₇D₃N₂O₄SConforms
Molecular Weight 233.26Conforms
Solubility Methanol (Slightly)Conforms

Table 2: Purity and Isotopic Distribution

Analytical TestSpecificationResult
Purity (Overall) >95%>95%
HPLC Purity >95%99.48% (at 268 nm)
Isotopic Purity >95%99.4%
Normalized Intensity: d0 -0.48%
Normalized Intensity: d1 -0.02%
Normalized Intensity: d2 -0.26%
Normalized Intensity: d3 -99.25%

Table 3: Confirmatory Tests

Analytical TestSpecificationResult
NMR Conforms to StructureConforms
MS Conforms to StructureConforms

Experimental Protocols

The determination of purity and confirmation of the structure of this compound involves a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies based on established analytical protocols for Asulam and related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography with UV detection is a primary method for assessing the purity of this compound. This technique separates the main compound from any potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., Cosmosil C-18, 250 x 4.6 mm, 5 µm particle size) is suitable.[2]

  • Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of a mixture of 0.1% formic acid in water and methanol.[2]

  • Flow Rate: A typical flow rate is 1.20 mL/min.[2]

  • Detection: UV detection at 268 nm, which is the maximum absorption wavelength for Asulam.[1]

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable solvent like acetonitrile.[1] This stock solution is then diluted to an appropriate concentration for HPLC analysis.

  • Quantification: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Structural Confirmation and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and determining its isotopic purity.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

  • Ionization Source: Electrospray ionization (ESI) is a common technique for sulfonamides.

  • Analysis Mode: The analysis can be performed in either positive or negative ion mode, depending on the desired fragmentation pattern.

  • Data Acquisition: Full scan mode is used to confirm the molecular weight of this compound (m/z 234.05 for [M+H]⁺). Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity, particularly for quantifying the isotopic distribution.

  • Isotopic Purity Calculation: The isotopic purity is determined by comparing the signal intensity of the deuterated molecule (d3) to the intensities of the non-deuterated (d0) and partially deuterated (d1, d2) species.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the position of the deuterium atoms and the overall integrity of the molecule.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.

  • ¹H NMR: The ¹H NMR spectrum is used to identify the protons in the molecule. For this compound, the absence of the methoxy proton signal (around 3.6 ppm) and the presence of other characteristic signals for the aromatic and amine protons confirm the successful deuteration at the methoxy group. The aromatic protons typically show signals in the region between 6.51 and 7.70 ppm.[3]

  • ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms can be used to further confirm the structure.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are compared with the expected structure of this compound.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures for determining the purity and confirming the identity of this compound.

Analytical_Workflow_Purity cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis & Reporting Start This compound Standard Weighing Accurate Weighing Start->Weighing Dissolution Dissolution in Solvent (e.g., Acetonitrile) Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution NMR NMR Analysis (Structure Confirmation) Dissolution->NMR HPLC HPLC Analysis (Purity) Dilution->HPLC MS MS Analysis (Isotopic Purity & MW) Dilution->MS Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Isotopic_Calc Isotopic Purity Calculation MS->Isotopic_Calc Structure_Verif Structural Verification NMR->Structure_Verif CoA Certificate of Analysis Purity_Calc->CoA Isotopic_Calc->CoA Structure_Verif->CoA HPLC_Workflow cluster_hplc HPLC Purity Determination Sample_Injection Inject Prepared Sample Separation Separation on C18 Column (Gradient Elution) Sample_Injection->Separation Detection UV Detection at 268 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate Purity (% Area) Peak_Integration->Purity_Calculation Result Result Purity_Calculation->Result Purity ≥ 99% MS_Workflow cluster_ms Mass Spectrometry Analysis Infusion Infuse Sample into MS Ionization Electrospray Ionization (ESI) Infusion->Ionization Mass_Analysis Full Scan Mass Analysis Ionization->Mass_Analysis Isotopic_Analysis Isotopic Distribution Analysis Mass_Analysis->Isotopic_Analysis MW_Confirmation Confirm Molecular Weight Mass_Analysis->MW_Confirmation Isotopic_Purity_Calc Calculate Isotopic Purity Isotopic_Analysis->Isotopic_Purity_Calc MW_Result MW_Result MW_Confirmation->MW_Result MW Conforms IP_Result IP_Result Isotopic_Purity_Calc->IP_Result Isotopic Purity > 99%

References

Understanding Asulam-d3 as a Stable Isotope Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asulam-d3 is the deuterated form of Asulam, a selective carbamate herbicide. In the realm of analytical chemistry and drug development, stable isotope-labeled compounds like this compound are invaluable tools. This technical guide provides a comprehensive overview of this compound's primary application as a stable isotope tracer, specifically as an internal standard in quantitative analysis by mass spectrometry. Furthermore, it explores its potential utility in metabolic fate studies, drawing parallels from research on radiolabeled Asulam.

Core Principles of this compound as a Stable Isotope Tracer

Stable isotope tracers are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope. In this compound, three hydrogen atoms on the methoxy group have been replaced with deuterium (³H or D). The fundamental principle behind its use as an internal standard in quantitative mass spectrometry is isotope dilution analysis.

By adding a known quantity of this compound to a sample containing an unknown quantity of Asulam, the two compounds can be analyzed simultaneously. Due to their near-identical physicochemical properties, they behave similarly during sample extraction, cleanup, chromatography, and ionization. However, their mass difference allows for their distinct detection by a mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte (Asulam) and the internal standard (this compound) proportionally. By measuring the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved, effectively correcting for experimental variability.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Asulam and its deuterated analog is crucial for method development.

PropertyAsulamThis compound (methoxy-d3)
Molecular Formula C₈H₁₀N₂O₄SC₈H₇D₃N₂O₄S
Molecular Weight 230.24 g/mol 233.26 g/mol
Monoisotopic Mass 230.0361 Da233.0549 Da
Isotopic Purity Not Applicable>95% (typically ~99%)
Appearance Colorless crystalsWhite to yellow solid
Water Solubility 5.0 g/L at 22 °CSimilar to Asulam
pKa 4.82Similar to Asulam

Quantitative Data Presentation

Table 1: Performance of HPLC-UV Methods for Asulam Analysis (External Standard Calibration)

MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Agricultural Products0.01 ppm-80.6 - 90.9[1]
Water60 - 90 µg/L-35 - 110[2]
Soil-9.38 µg/kg77 - 92[2]
Peaches-0.10 ppm72[3]

Table 2: Performance of LC-MS/MS Methods for Asulam Analysis (External Standard Calibration)

MatrixLimit of Quantitation (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Agricultural Products0.01 mg/kg70.6 - 107.81.0 - 14.0 (repeatability)[4]
Livestock Products0.01 mg/kg92.7 - 98.73.1 - 11.6

The variability in recovery and RSD values in the tables above highlights the challenges of analyzing Asulam in different matrices. The use of this compound as an internal standard would help to normalize these variations, leading to more consistent and reliable results. For instance, in a comparative study of the immunosuppressant drug everolimus, the use of a deuterated internal standard (everolimus-d4) resulted in a better slope for the calibration curve (0.95) compared to a structural analog internal standard (0.83), indicating a more accurate quantification, although the precision was comparable.[2]

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of Asulam using this compound as an internal standard via LC-MS/MS, and for investigating the metabolic fate of Asulam.

Protocol 1: Quantitative Analysis of Asulam in Environmental Samples using this compound and LC-MS/MS

This protocol is a composite based on established methods for pesticide residue analysis.

1. Materials and Reagents:

  • Asulam analytical standard

  • This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Syringe filters (0.22 µm)

2. Preparation of Standard Solutions:

  • Asulam Stock Solution (1 mg/mL): Accurately weigh 10 mg of Asulam standard and dissolve in 10 mL of methanol.

  • Asulam Working Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.

  • This compound Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with acetonitrile. The optimal concentration should be determined during method development but is typically in the mid-range of the calibration curve.

3. Sample Preparation and Extraction:

  • Weigh 5 g of the homogenized sample (e.g., soil, plant material) into a 50 mL centrifuge tube.

  • Add a known volume (e.g., 50 µL) of the this compound internal standard working solution to each sample, vortex briefly.

  • Add 10 mL of acetonitrile.

  • Homogenize for 1-2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of 10% methanol in water.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Load the reconstituted sample extract onto the cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm)

    • Mobile Phase A: 15 mM Ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate Asulam from matrix interferences (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 5-20 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Asulam: Precursor ion (m/z) 231.0 → Product ions (m/z) 156.0 (quantifier), 108.0 (qualifier)

      • This compound: Precursor ion (m/z) 234.0 → Product ions (m/z) 156.0 (quantifier), 111.0 (qualifier) (Note: These are predicted transitions and should be optimized on the specific instrument.)

    • Instrument Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

6. Calibration and Quantification:

  • Inject the series of Asulam working standards (each spiked with the same concentration of this compound as the samples).

  • Construct a calibration curve by plotting the ratio of the peak area of Asulam to the peak area of this compound against the concentration of Asulam.

  • Calculate the concentration of Asulam in the samples using the regression equation from the calibration curve.

Protocol 2: Investigating the Metabolic Fate of Asulam using a Stable Isotope Tracer

This protocol is conceptual, based on a study of radiolabeled Asulam metabolism in rats, and adapted for the use of this compound.

1. Dosing and Sample Collection:

  • Administer a known dose of this compound to the test subjects (e.g., rats) orally or intravenously.

  • Collect urine, feces, and blood samples at various time points post-administration.

  • For in vitro studies, incubate this compound with liver microsomes or other relevant tissue preparations.

2. Sample Preparation:

  • Urine: Centrifuge to remove particulates and dilute with mobile phase.

  • Feces: Homogenize with a suitable solvent (e.g., acetonitrile/water), centrifuge, and concentrate the supernatant.

  • Plasma: Perform a protein precipitation by adding three volumes of cold acetonitrile, vortex, and centrifuge. Concentrate the supernatant.

  • In vitro samples: Stop the reaction with cold acetonitrile, centrifuge, and concentrate the supernatant.

3. LC-MS/MS Analysis:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to enable the identification of unknown metabolites.

  • Perform a full scan analysis to detect all deuterated species.

  • Use product ion scanning and precursor ion scanning to elucidate the structures of potential metabolites.

  • The expected metabolites, based on studies with ¹⁴C-Asulam, are N⁴-acetylthis compound and N⁴-acetylsulphanilamide (the deuterium label would be lost in this metabolite).

4. Data Analysis:

  • Extract the ion chromatograms for the expected m/z values of this compound and its potential metabolites.

  • Compare the fragmentation patterns of the detected metabolites with that of the parent compound (this compound) and reference standards if available.

  • Quantify the parent compound and its metabolites over time to determine pharmacokinetic parameters.

Visualization of Workflows and Pathways

Analytical Workflow for Quantitative Analysis

analytical_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis sample 1. Sample Collection (e.g., 5g soil) spike 2. Spiking with This compound sample->spike extract 3. Solvent Extraction (Acetonitrile) spike->extract concentrate1 4. Evaporation extract->concentrate1 reconstitute1 5. Reconstitution concentrate1->reconstitute1 spe 6. Solid-Phase Extraction (SPE) reconstitute1->spe concentrate2 7. Evaporation spe->concentrate2 reconstitute2 8. Final Reconstitution concentrate2->reconstitute2 filter 9. Filtration reconstitute2->filter lcms 10. LC-MS/MS Analysis (MRM Mode) filter->lcms data 11. Data Processing (Peak Integration) lcms->data calibration 12. Calibration Curve (Area Ratio vs. Conc.) data->calibration quant 13. Quantification calibration->quant

Quantitative analysis workflow using this compound.
Metabolic Pathway of Asulam

metabolic_pathway Asulam Asulam (or this compound) Acetylasulam N4-acetylasulam (or N4-acetylthis compound) Asulam->Acetylasulam Acetylation Sulfanilamide Sulfanilamide Asulam->Sulfanilamide Hydrolysis Conjugates Conjugates of Asulam and Acetylasulam Asulam->Conjugates Acetylsulfanilamide N4-acetylsulphanilamide Acetylasulam->Acetylsulfanilamide Hydrolysis Acetylasulam->Conjugates Excretion Excretion (Urine and Feces) Acetylasulam->Excretion Acetylsulfanilamide->Excretion Conjugates->Excretion

Metabolic pathway of Asulam in rats.

Conclusion

This compound serves as an essential tool for researchers and scientists requiring accurate and precise quantification of the herbicide Asulam. Its use as an internal standard in isotope dilution mass spectrometry effectively mitigates issues related to matrix effects and experimental variability, which are common challenges in the analysis of complex samples. While its application as a tracer for metabolic fate studies is not yet widely documented, the principles are well-established, and it presents a powerful, non-radioactive alternative for such investigations in drug development and environmental science. The detailed protocols and workflows provided in this guide offer a solid foundation for the implementation of this compound in a research or analytical laboratory setting.

References

The Role of Asulam-d3 in Enhancing Herbicide Residue Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Asulam-d3, a deuterated stable isotope-labeled internal standard, in the quantitative analysis of the herbicide Asulam. Accurate and precise measurement of herbicide residues is paramount for ensuring environmental safety, food quality, and regulatory compliance. The use of isotopically labeled internal standards like this compound in conjunction with advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for achieving reliable and defensible analytical results.

The Challenge of Herbicide Residue Analysis

The determination of trace levels of herbicides like Asulam in complex matrices such as soil, water, and biological tissues is fraught with analytical challenges. Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds, can lead to significant inaccuracies in quantification. Furthermore, analyte loss during sample preparation, extraction, and cleanup can introduce variability and compromise the reliability of the results.

The Solution: Isotope Dilution Mass Spectrometry with this compound

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that effectively mitigates these challenges. By introducing a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, at the beginning of the analytical workflow, any variations in sample preparation or matrix effects that impact the native analyte (Asulam) will equally affect the labeled internal standard. Since this compound is chemically identical to Asulam, it behaves similarly during extraction, cleanup, and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the calculation of a response ratio of the analyte to the internal standard, which effectively cancels out variations and leads to more accurate and precise quantification.

Core Principles of Using this compound as an Internal Standard

The fundamental principle behind using this compound is that it serves as a surrogate for the native Asulam throughout the analytical process. Key advantages include:

  • Correction for Matrix Effects: this compound co-elutes with Asulam and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, allowing for accurate correction.

  • Compensation for Analyte Loss: Any loss of Asulam during sample extraction and cleanup is mirrored by a proportional loss of this compound, ensuring the analyte-to-internal standard ratio remains constant.

  • Improved Precision and Accuracy: By minimizing the impact of experimental variability, the use of this compound leads to significantly improved precision (reproducibility) and accuracy (closeness to the true value) of the analytical results.

Quantitative Data on Asulam Analysis

Table 1: Performance of LC-MS/MS Methods for Asulam Residue Analysis (External Standard Calibration)

MatrixLimit of Quantification (LOQ)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Livestock Products (Bovine Muscle, Fat, Liver, Milk)0.01 mg/kg92.7 - 98.73.1 - 11.6[1]
Agricultural Products0.01 mg/kg70.6 - 107.81.0 - 14.0[2]

Table 2: Performance of HPLC-UV Methods for Asulam Residue Analysis (External Standard Calibration)

MatrixLimit of Detection (LOD)Average Recovery (%)Reference
Citrus0.01 ppm83.5 - 90.9[3]
Sugarcane0.01 ppm80.6 - 86.7[3]
PeachesNot Specified72[4]

Experimental Protocols

The following section outlines a best-practice, hypothetical experimental protocol for the analysis of Asulam in soil and water samples using this compound as an internal standard, based on established methods for Asulam and general principles of isotope dilution mass spectrometry.

Protocol 1: Analysis of Asulam in Soil by LC-MS/MS with this compound Internal Standard

1. Sample Preparation and Extraction:

  • Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Fortification: Spike the sample with a known amount of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. PSA helps in removing organic acids and other polar interferences.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rcf) for 5 minutes.

3. LC-MS/MS Analysis:

  • Dilution: Dilute the cleaned-up extract with a suitable solvent (e.g., mobile phase) to minimize matrix effects and ensure the concentration is within the calibration range.

  • Injection: Inject an aliquot of the diluted extract into the LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of Asulam.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for Asulam.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Asulam and this compound. Based on the structure of Asulam, likely MRM transitions are:

      • Asulam: Precursor ion (m/z 229) → Product ions (e.g., m/z 156, m/z 92)

      • This compound: Precursor ion (m/z 232) → Product ions (e.g., m/z 156, m/z 92) (The fragmentation pattern is expected to be similar to the unlabeled compound, with the primary fragment not containing the deuterated methyl group).

4. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of Asulam to the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of Asulam in the sample by applying the peak area ratio to the calibration curve.

Protocol 2: Analysis of Asulam in Water by LC-MS/MS with this compound Internal Standard

1. Sample Preparation:

  • Filtration: Filter the water sample through a 0.45 µm filter to remove any particulate matter.

  • Fortification: Take a known volume of the filtered water sample (e.g., 100 mL) and spike it with the this compound internal standard.

2. Solid-Phase Extraction (SPE) Concentration:

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Loading: Pass the fortified water sample through the SPE cartridge. Asulam and this compound will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.

  • Elution: Elute the Asulam and this compound from the cartridge with a small volume of a strong solvent (e.g., methanol or acetonitrile).

3. LC-MS/MS Analysis:

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase.

  • Analysis: Analyze the reconstituted sample using the LC-MS/MS conditions described in Protocol 1.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the analysis of Asulam using this compound as an internal standard.

experimental_workflow_soil cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis homogenization Soil Sample Homogenization weighing Weighing (10g) homogenization->weighing fortification Fortification with this compound weighing->fortification extraction Add Acetonitrile & Salts fortification->extraction shake Shake (1 min) extraction->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 aliquot Take Supernatant Aliquot centrifuge1->aliquot dspe Add to dSPE Tube (PSA) aliquot->dspe vortex Vortex (30 sec) dspe->vortex centrifuge2 Centrifuge (5 min) vortex->centrifuge2 dilution Dilute Extract centrifuge2->dilution injection LC-MS/MS Injection dilution->injection

Caption: Experimental workflow for Asulam analysis in soil.

experimental_workflow_water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis filtration Water Sample Filtration fortification Fortification with this compound filtration->fortification conditioning Condition SPE Cartridge fortification->conditioning loading Load Sample conditioning->loading washing Wash Cartridge loading->washing elution Elute Analytes washing->elution evaporation Evaporate & Reconstitute elution->evaporation injection LC-MS/MS Injection evaporation->injection

Caption: Experimental workflow for Asulam analysis in water.

Logical Relationship: The Principle of Isotope Dilution

The following diagram illustrates the logical relationship of how this compound corrects for analytical variability.

isotope_dilution_principle cluster_sample Initial Sample cluster_process Analytical Process cluster_detection MS Detection cluster_quantification Quantification Asulam Asulam (Unknown Amount) Process Extraction, Cleanup, Matrix Effects Asulam->Process Asulam_d3 This compound (Known Amount) Asulam_d3->Process Asulam_detected Asulam Signal Process->Asulam_detected Asulam_d3_detected This compound Signal Process->Asulam_d3_detected Ratio Ratio (Asulam / this compound) Asulam_detected->Ratio Asulam_d3_detected->Ratio Result Accurate Concentration Ratio->Result

References

An In-depth Technical Guide to the Core Mechanism of Action of the Herbicide Asulam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asulam is a selective, systemic carbamate herbicide primarily utilized for the control of perennial grasses and broad-leaved weeds.[1][2][3] Its herbicidal activity stems from a well-defined primary mechanism of action: the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folic acid biosynthesis pathway.[1][4] This inhibition leads to a depletion of essential folates, thereby disrupting the synthesis of nucleic acids and certain amino acids, which ultimately results in the cessation of plant growth and mortality.[1] A secondary, less characterized mode of action involving the disruption of mitosis has also been proposed.[4] This guide provides a comprehensive technical overview of the core mechanisms of Asulam, detailing the biochemical pathways, experimental protocols for its study, and a summary of the available data.

Primary Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

The principal mode of action of Asulam is the targeted inhibition of dihydropteroate synthase (DHPS), a key enzyme in the de novo synthesis of folic acid (Vitamin B9) in plants and microorganisms.[1][4][5] Plants, unlike animals which obtain folates from their diet, rely on this pathway for the production of tetrahydrofolate (THF) and its derivatives. These folate coenzymes are essential one-carbon donors in the biosynthesis of purines, pyrimidines (and thus DNA and RNA), and several amino acids, including methionine and serine.[4][5]

The Folic Acid Biosynthesis Pathway in Plants

The synthesis of THF in plants is a multi-step process localized across different cellular compartments. The pathway commences with the synthesis of the pterin moiety from guanosine triphosphate (GTP) in the cytosol and the synthesis of para-aminobenzoic acid (p-ABA) from chorismate in the plastids. These precursors are then utilized in the mitochondria for the final steps of THF synthesis.

The reaction catalyzed by DHPS is a critical condensation step where it joins 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with p-ABA to form 7,8-dihydropteroate.[5] This reaction is competitively inhibited by Asulam.

Folic Acid Biosynthesis Pathway and Asulam Inhibition cluster_pathway Folic Acid Biosynthesis cluster_inhibition Mechanism of Asulam Action GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Chorismate Chorismate pABA para-Aminobenzoic Acid (p-ABA) Chorismate->pABA Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA->Dihydropteroate pABA->DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) One_Carbon_Metabolism One-Carbon Metabolism (Purine, Pyrimidine, Amino Acid Synthesis) Tetrahydrofolate->One_Carbon_Metabolism Asulam Asulam Asulam->DHPS Competitive Inhibition DHPS->Dihydropteroate

Folate biosynthesis pathway and the inhibitory action of Asulam on DHPS.
Competitive Inhibition of DHPS by Asulam

Asulam is a structural analog of p-ABA.[6] This structural mimicry allows it to bind to the p-ABA binding site on the DHPS enzyme.[7] By occupying the active site, Asulam competitively inhibits the binding of the natural substrate, p-ABA, thereby blocking the synthesis of dihydropteroate.[6][7] The crystal structure of Arabidopsis thaliana HPPK/DHPS has been resolved, revealing a highly conserved binding pocket for sulfonamide-like inhibitors, which provides a structural basis for the herbicidal activity of Asulam.[5]

Quantitative Inhibition Data
Inhibitor Target Enzyme Organism IC50 Ki Reference
AsulamDihydropteroate Synthase (DHPS)Various Plant SpeciesData not readily availableData not readily available[6]

Secondary Mechanism of Action: Mitotic Inhibition

A secondary mode of action for Asulam as a mitotic inhibitor has been proposed.[4] This mechanism is thought to contribute to the overall herbicidal effect by disrupting cell division in the meristematic tissues of susceptible plants.

Evidence for Mitotic Disruption

Studies on onion (Allium cepa) root tip cells have shown that Asulam can induce mitotic irregularities. These abnormalities include arrested metaphases and anaphases, as well as the formation of chromosome bridges.[8] It is hypothesized that Asulam may interfere with the assembly or function of microtubules, which are essential components of the mitotic spindle.[4] However, the precise molecular target and the direct interaction of Asulam with microtubule-associated proteins have not been fully elucidated.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Method)

This continuous assay measures the activity of DHPS by coupling the reaction to the reduction of the product by dihydrofolate reductase (DHFR) and monitoring the oxidation of NADPH.

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (p-ABA)

  • NADPH

  • Asulam (or other inhibitors)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHPS enzyme, an excess of DHFR, and varying concentrations of the inhibitor (Asulam).

  • Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period.

  • Initiate the reaction by adding a solution containing the substrates, p-ABA and DHPPP, and the cofactor, NADPH.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

DHPS Inhibition Assay Workflow Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, DHPS, DHFR, Inhibitor) Pre_incubate Pre-incubate at 37°C Prepare_Reaction_Mix->Pre_incubate Initiate_Reaction Initiate Reaction (Add p-ABA, DHPPP, NADPH) Pre_incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Workflow for the coupled spectrophotometric DHPS inhibition assay.
Dihydropteroate Synthase (DHPS) Inhibition Assay (Radiometric Method)

This method directly measures the incorporation of a radiolabeled substrate into the product.

Materials:

  • Recombinant DHPS enzyme

  • DHPPP

  • Radiolabeled p-ABA (e.g., [³H]p-ABA or [¹⁴C]p-ABA)

  • Asulam (or other inhibitors)

  • Assay Buffer

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHPS enzyme, DHPPP, and varying concentrations of the inhibitor.

  • Initiate the reaction by adding radiolabeled p-ABA.

  • Incubate the reaction at a constant temperature for a defined period.

  • Stop the reaction (e.g., by adding acid).

  • Separate the radiolabeled product from the unreacted radiolabeled substrate (e.g., using chromatography or selective precipitation).

  • Quantify the amount of radioactivity in the product fraction using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Evaluation of Mitotic Index in Plant Root Tips

This protocol allows for the microscopic examination of the effect of Asulam on cell division.

Materials:

  • Plant seedlings (e.g., onion, Allium cepa)

  • Asulam solutions of varying concentrations

  • Fixative solution (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid)

  • Hydrochloric acid (1N)

  • Stain (e.g., acetocarmine or Feulgen stain)

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Germinate seeds in the presence of different concentrations of Asulam.

  • Excise the root tips and fix them in the fixative solution.

  • Hydrolyze the root tips in 1N HCl to soften the tissue.

  • Stain the root tips with a suitable chromosome stain.

  • Gently squash the root tip on a microscope slide with a drop of stain and cover with a coverslip.

  • Observe the cells under a light microscope at high magnification.

  • Count the number of cells in each phase of mitosis (prophase, metaphase, anaphase, telophase) and the total number of interphase cells in several fields of view.

  • Calculate the Mitotic Index (MI) as: MI (%) = (Total number of dividing cells / Total number of cells observed) x 100.

  • Observe and record any mitotic aberrations.

Herbicide Resistance

While resistance to Asulam in weeds has not been widely reported, the potential for resistance development exists, primarily through two mechanisms:

  • Target-Site Resistance (TSR): Mutations in the gene encoding DHPS that alter the enzyme's structure and reduce the binding affinity of Asulam.

  • Non-Target-Site Resistance (NTSR): Mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced metabolism, reduced uptake or translocation, or sequestration of the herbicide.

Herbicide_Resistance_Workflow Sample_Collection Collect Seeds from Suspected Resistant Population Seed_Germination Germinate Seeds under Controlled Conditions Sample_Collection->Seed_Germination Herbicide_Application Apply Asulam at Varying Doses Seed_Germination->Herbicide_Application Data_Collection Assess Plant Survival and Growth Inhibition Herbicide_Application->Data_Collection Data_Analysis Determine Dose-Response Curve and Resistance Factor Data_Collection->Data_Analysis Mechanism_Investigation Investigate Resistance Mechanism (e.g., DHPS gene sequencing) Data_Analysis->Mechanism_Investigation

Experimental workflow for assessing herbicide resistance.

Conclusion

The primary mechanism of action of the herbicide Asulam is the competitive inhibition of dihydropteroate synthase, a pivotal enzyme in the folic acid biosynthesis pathway of plants. This targeted action leads to a cascade of metabolic disruptions, ultimately causing plant death. A secondary, less defined role in mitotic inhibition likely contributes to its overall herbicidal efficacy. While the qualitative aspects of Asulam's mechanism are well-understood, a notable gap exists in the availability of quantitative inhibition data for plant DHPS. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced interactions of Asulam with its target enzymes and to explore the potential for resistance development. This comprehensive understanding is crucial for the continued effective and sustainable use of this herbicide in agricultural and environmental management.

References

The Environmental Fate and Degradation of Asulam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Asulam, a member of the carbamate group of herbicides, is primarily used for the post-emergence control of perennial grasses and broad-leaved weeds. Understanding its behavior and persistence in the environment is critical for assessing its ecological impact and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the environmental fate and degradation of asulam, detailing its degradation pathways, summarizing key quantitative data, and outlining the experimental methodologies used in its assessment.

Data Presentation: Quantitative Environmental Fate of Asulam

The environmental behavior of asulam is dictated by a combination of biotic and abiotic processes. The following tables summarize the key quantitative data regarding its persistence and mobility in various environmental compartments.

Table 1: Soil Degradation and Metabolism of Asulam [1][2]

ParameterValueConditionsReference
Aerobic Soil Metabolism (DT₅₀)8 - 28 daysVaries with soil type and conditions.[1]
Anaerobic Soil Metabolism (DT₅₀)> 1 year---[1]
Photolysis on Soil (DT₅₀)40 hoursAir-dried soil[1]
Photolysis on Soil (DT₅₀)208 hoursMoist soil[1]

DT₅₀: Time required for 50% of the initial concentration to dissipate.

Table 2: Mobility of Asulam in Soil [1][2]

ParameterValueInterpretationReference
K_oc_40 - 300 mL/gHigh to Moderate Mobility[1][2]
pK_a_4.82Exists predominantly as an anion in most environmental matrices.[1][2]

K_oc_: Soil organic carbon-water partitioning coefficient. A lower value indicates higher mobility. pK_a_: The acid dissociation constant. Asulam's pKa indicates it will be in its anionic form in environments with a pH above 4.82.

Table 3: Degradation of Asulam in Aquatic Systems [1][2]

ParameterValueConditionsReference
Aqueous Photolysis (DT₅₀)2 hourspH 9[1][2]
HydrolysisStablepH 5, 7, and 9[1][2]
Aquatic Biodegradation (DT₅₀)> 1 year---[1]

Degradation Pathways of Asulam

Asulam degrades in the environment primarily through two mechanisms: microbial degradation in soil and photolysis in water and on soil surfaces.

Microbial Degradation

In soil, microorganisms are the primary drivers of asulam degradation. The main pathway involves the cleavage of the carbamate and sulfonyl functionalities. This process leads to the formation of several key metabolites. The initial and most significant step is the hydrolysis of the carbamate ester bond, followed by the cleavage of the sulfonyl-carbamate bond.

The major metabolites identified in soil are:

  • Sulfanilamide: Formed through the cleavage of the methyl carbamate group.

  • 4-Aminobenzenesulfonic acid: A subsequent degradation product of sulfanilamide.[3][4]

Certain bacteria, such as Flavobacterium sp., Curtobacterium sp., and Pseudomonas sp., have been identified as being capable of degrading asulam.[3] The degradation pathway can proceed further, with the potential for ring cleavage of the aromatic structure, ultimately leading to mineralization (the complete degradation to carbon dioxide, water, and mineral salts).

Microbial_Degradation_of_Asulam Asulam Asulam Sulfanilamide Sulfanilamide Asulam->Sulfanilamide Hydrolysis Aminobenzenesulfonic_acid 4-Aminobenzenesulfonic acid Sulfanilamide->Aminobenzenesulfonic_acid Hydrolysis Ring_Cleavage Ring Cleavage Products Aminobenzenesulfonic_acid->Ring_Cleavage Microbial Oxidation Mineralization CO2 + H2O + SO4^2- Ring_Cleavage->Mineralization Photodegradation_of_Asulam Asulam Asulam Excited_State Excited State Asulam* Asulam->Excited_State Sunlight (UV) Sulfanilic_Acid Sulfanilic Acid Excited_State->Sulfanilic_Acid N-S Bond Cleavage Other_Products Other Photoproducts Excited_State->Other_Products C-S Bond Cleavage Experimental_Workflow cluster_soil Soil Studies cluster_water Aquatic Studies cluster_analysis Analysis & Characterization cluster_endpoint Endpoint Determination Soil_Metabolism Aerobic/Anaerobic Metabolism (OECD 307) Extraction Sample Extraction Soil_Metabolism->Extraction Adsorption_Desorption Adsorption/Desorption (OECD 106) Quantification Quantification (HPLC, LC-MS/MS) Adsorption_Desorption->Quantification Soil_Photolysis Photolysis on Soil Soil_Photolysis->Extraction Water_Photolysis Photolysis in Water (OECD 316) Water_Photolysis->Quantification Hydrolysis Hydrolysis (OECD 111) Hydrolysis->Quantification Aquatic_Metabolism Aquatic Sediment Metabolism Aquatic_Metabolism->Extraction Extraction->Quantification Metabolite_ID Metabolite Identification Quantification->Metabolite_ID DT50 Degradation Half-Life (DT₅₀) Quantification->DT50 Koc Mobility (Koc) Quantification->Koc Degradation_Pathways Degradation Pathways Metabolite_ID->Degradation_Pathways

References

Technical Resource: Asulam-d3 Supplier and Purchasing Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a consolidated overview of suppliers for Asulam-d3, a deuterated isotopologue of the herbicide Asulam. It is intended for researchers, scientists, and drug development professionals who require this compound for analytical and research purposes, such as for use as an internal standard in mass spectrometry-based applications.

Supplier and Purchasing Information

The following table summarizes the available information for suppliers of this compound. Pricing and availability are subject to change and may require logging into the supplier's website or requesting a formal quote.

SupplierProduct DescriptionCatalog NumberAvailable Quantities / FormulationsUnlabeled CAS Number
Chiron This compound (methoxy-d3)11246.8-100-AN100 µg/mL in Acetonitrile (1 mL)3337-71-1
LGC Standards This compound (methoxy-d3)-Inquire for details3337-71-1
MedchemExpress This compoundHY-W708304Inquire for details3337-71-1
CDN Isotopes This compound (methoxy-d3)D-75315 mg, 10 mg (Solid)3337-71-1
ESSLAB (Distributor for Chiron) This compound (methoxy-d3)11246.8-100-AN100 µg/mL in Acetonitrile (1 mL)3337-71-1
Fisher Scientific This compound (methoxy-d3)-2.5 mg-

Experimental Workflow: Procurement of a Chemical Reference Standard

The process of acquiring a chemical reference standard like this compound for research purposes follows a structured workflow. This ensures proper sourcing, documentation, and laboratory integration. The diagram below illustrates the key stages of this procurement process.

G cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Purchasing & Logistics cluster_2 Phase 3: Laboratory Integration A Identify Need (e.g., this compound as Internal Standard) B Search Suppliers (Use table above, search databases) A->B C Compare Products (Purity, Formulation, Price, Availability) B->C D Request Quotation C->D E Issue Purchase Order D->E F Supplier Processing & Shipping E->F G Receive Shipment & Verify Contents F->G H Log into Chemical Inventory G->H I Review Certificate of Analysis (CoA) H->I J Prepare Stock Solutions & Aliquots I->J K Store Under Recommended Conditions J->K

An In-depth Technical Guide to the Safety Data of Asulam-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Asulam-d3, a deuterated isotopologue of the herbicide Asulam. The information is curated to meet the needs of researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and mechanistic insights.

Section 1: Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, compiled from its Safety Data Sheet (SDS). This information is fundamental for risk assessment and safe handling in a laboratory setting.

Table 1: Physical and Chemical Properties
PropertyValue
Molecular Weight 230.24 g/mol
Physical State Solid
Appearance White to yellow solid
Melting Point 135 - 138 °C (275 - 280 °F)
Water Solubility 5 g/L
Partition Coefficient (octanol/water) log Pow: -0.27
Table 2: Toxicological Data (for Asulam, the parent compound)
TestResultSpecies
Acute Oral LD50 > 5000 mg/kgRat
Acute Dermal LD50 > 2000 mg/kgRabbit
Acute Inhalation LC50 > 20 mg/L (1 hr)Rat

Section 2: Experimental Protocols

Detailed methodologies for key safety and property experiments are outlined below. These protocols are based on internationally recognized OECD guidelines to ensure data reliability and reproducibility.

Melting Point Determination (Adapted from OECD Guideline 102)

This protocol describes the capillary method for determining the melting point of this compound.[1][2][3][4]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus with a heated metal block or liquid bath

  • Glass capillary tubes (sealed at one end)

  • Calibrated thermometer or temperature probe

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: If necessary, finely powder a small amount of this compound using a mortar and pestle.

  • Capillary Loading: Introduce the powdered this compound into a capillary tube to a height of approximately 2-4 mm. This can be achieved by tapping the sealed end of the capillary on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown substance, a preliminary rapid heating (10-20 °C/min) can be performed to determine an approximate melting range.

    • For the accurate determination, heat the block to a temperature about 10 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the last solid particle disappears (T2).

  • Reporting: The melting range is reported as T1 - T2. For this compound, this is expected to be in the range of 135 - 138 °C.

Water Solubility Determination (Adapted from OECD Guideline 105)

This protocol outlines the flask method for determining the water solubility of this compound.[5][6][7][8][9]

Principle: Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature. The flask method involves saturating water with the test substance and then measuring the concentration of the dissolved substance.

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature water bath or shaker

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

  • Analytical instrument for quantification (e.g., HPLC-UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preliminary Test: A preliminary test is recommended to estimate the solubility and determine the appropriate sample amount and equilibration time.

  • Sample Preparation: Add an excess amount of this compound to a glass flask containing a known volume of distilled water. The excess solid should be visible.

  • Equilibration: Stopper the flask and place it in a constant temperature bath (e.g., 20 ± 0.5 °C). Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solid settle. Separate the aqueous phase from the solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The water solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., in g/L). For this compound, the expected solubility is approximately 5 g/L.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This protocol describes a method for assessing the acute oral toxicity of this compound.[10][11][12][13][14]

Principle: The fixed dose procedure is a stepwise method to determine the dose that produces evident toxicity but not mortality. It uses a set of fixed dose levels and a small number of animals.

Animals:

  • Healthy, young adult rats (usually females) from a standard laboratory strain.

  • Animals are acclimatized to laboratory conditions before the study.

Procedure:

  • Dose Selection: Based on available data, a starting dose is selected from fixed levels (5, 50, 300, 2000, or 5000 mg/kg). For a substance with low expected toxicity like Asulam, a higher starting dose may be chosen.

  • Dosing: A single animal is dosed with the selected starting dose via oral gavage. The animal is fasted before dosing.

  • Observation: The animal is observed for signs of toxicity and mortality for at least 14 days. Observations are frequent on the day of dosing and at least daily thereafter. Body weight is recorded weekly.

  • Stepwise Procedure:

    • If the animal survives without evident toxicity, four more animals are dosed at the same level.

    • If the animal shows signs of evident toxicity, it is humanely euthanized, and the next lower fixed dose is administered to a new animal.

    • If the animal dies, the next lower dose is administered to a new animal.

  • Endpoint: The test is complete when the dose causing evident toxicity or no effect at the highest dose is identified.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Bacterial Reverse Mutation Test - Ames Test (Adapted from OECD Guideline 471)

This protocol outlines the Ames test for assessing the mutagenic potential of this compound.[15][16][17][18][19]

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

Materials:

  • Histidine- and tryptophan-requiring bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA).

  • Minimal glucose agar plates.

  • Metabolic activation system (S9 mix from induced rat liver).

  • Positive and negative controls.

Procedure:

  • Dose Range Finding: A preliminary test is performed to determine the appropriate concentration range of this compound, including cytotoxic concentrations.

  • Main Experiment:

    • The test is performed with and without the S9 metabolic activation system.

    • A series of concentrations of this compound are tested in triplicate.

    • The test substance, bacterial culture, and S9 mix (or buffer) are mixed and either poured directly onto the minimal agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

  • Incubation: The plates are incubated at 37 °C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted.

  • Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (negative control) count in at least one strain, with or without metabolic activation.

In Vivo Mammalian Erythrocyte Micronucleus Test (Adapted from OECD Guideline 474)

This protocol describes the in vivo micronucleus test to detect chromosomal damage caused by this compound.[20][21][22][23][24]

Principle: This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Animals:

  • Rodents, typically mice or rats.

  • Groups of at least 5 animals per sex per dose group.

Procedure:

  • Dose Selection: A preliminary study is conducted to determine the maximum tolerated dose (MTD). At least three dose levels are used in the main study, with the highest dose being the MTD or a limit dose of 2000 mg/kg.[23]

  • Dosing: this compound is administered to the animals, usually via oral gavage or intraperitoneal injection. A single or multiple dosing regimen can be used.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides. For peripheral blood, smears are also prepared. The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Microscopic Analysis: A statistically significant number of polychromatic erythrocytes (PCEs) (e.g., at least 4000 per animal) are scored for the presence of micronuclei.[20] The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.

  • Evaluation: A substance is considered positive if it induces a statistically significant, dose-related increase in the frequency of micronucleated PCEs.

Section 3: Signaling Pathways and Mechanistic Insights

Asulam functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway in plants and microorganisms.[25][26][27] This pathway is essential for the synthesis of precursors for DNA, RNA, and certain amino acids. Since mammals obtain folate from their diet, DHPS is a selective target for herbicides and antimicrobial agents.[27]

Inhibition of Dihydropteroate Synthase by Asulam

The following diagram illustrates the competitive inhibition of dihydropteroate synthase by Asulam.

Dihydropteroate_Synthase_Inhibition sub1 p-Aminobenzoic Acid (p-ABA) enzyme Dihydropteroate Synthase (DHPS) sub1->enzyme Substrate sub2 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPPP) sub2->enzyme Substrate product 7,8-Dihydropteroate enzyme->product Catalysis inactive_complex Inactive Enzyme-Inhibitor Complex downstream Folate Synthesis (Blocked) product->downstream inhibitor Asulam inhibitor->enzyme Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by Asulam, blocking folate synthesis.

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for the safety assessment of a chemical substance like this compound, incorporating the experimental protocols described in this guide.

Safety_Assessment_Workflow start Test Substance: This compound physchem Physicochemical Properties (OECD 102, 105) start->physchem acute_tox Acute Toxicity (OECD 420) start->acute_tox genotox Genotoxicity start->genotox risk_assessment Risk Assessment physchem->risk_assessment acute_tox->risk_assessment ames Ames Test (OECD 471) genotox->ames micronucleus Micronucleus Test (OECD 474) genotox->micronucleus ames->risk_assessment micronucleus->risk_assessment sds Safety Data Sheet Generation risk_assessment->sds

Caption: A typical workflow for the safety assessment of a chemical substance.

References

Methodological & Application

Application Note: High-Throughput Quantification of Asulam in Environmental Samples using Asulam-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asulam is a selective carbamate herbicide used for the control of perennial grasses and broad-leaf weeds. Its presence in soil and water is a matter of environmental concern, necessitating sensitive and robust analytical methods for its quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the determination of pesticide residues. The use of a stable isotope-labeled internal standard, such as Asulam-d3, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.

This application note provides a detailed protocol for the extraction and quantification of Asulam in soil and water samples using this compound as an internal standard with a triple quadrupole LC-MS/MS system.

Principle

A known amount of this compound is added to the samples prior to extraction. The samples are then subjected to solid-phase extraction (SPE) for cleanup and concentration. The extracts are analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Asulam to that of this compound is used for quantification against a calibration curve.

Materials and Reagents

  • Asulam (analytical standard)

  • This compound (methoxy-d3) (Internal Standard) - Molecular Formula: C₈D₃H₇N₂O₄S, Molecular Weight: 233.26

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Oasis HLB SPE cartridges

  • 0.45 µm syringe filters

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Asulam and this compound in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions of Asulam by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

Sample Preparation

Water Samples:

  • To a 100 mL water sample, add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 2 x 4 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.45 µm syringe filter before LC-MS/MS analysis.

Soil Samples:

  • To 10 g of homogenized soil, add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Add 20 mL of acetonitrile and shake vigorously for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction with another 20 mL of acetonitrile.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 10 mL of 5% methanol in water.

  • Proceed with the SPE cleanup as described for water samples (steps 2-9).

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B in 8 min, hold for 2 min, return to initial in 0.1 min, equilibrate for 3 min

Mass Spectrometry:

ParameterCondition
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas FlowDesolvation: 800 L/hr, Cone: 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Asulam231.0156.0 (Quantifier)0.052015
Asulam231.092.0 (Qualifier)0.052025
This compound234.0156.0 (Quantifier)0.052015
This compound234.095.0 (Qualifier)0.052025

Data Presentation: Quantitative Performance

The following data is a realistic representation of expected method performance and should be validated in-house.

Table 1: Method Validation Parameters

ParameterWaterSoil
Linearity (r²)> 0.995> 0.995
Calibration Range0.1 - 100 ng/mL0.1 - 100 ng/mL
Limit of Detection (LOD)0.05 ng/mL0.1 ng/g
Limit of Quantitation (LOQ)0.1 ng/mL0.5 ng/g
Accuracy (% Recovery)92 - 108%88 - 105%
Precision (% RSD)< 10%< 15%
Matrix EffectCompensated by Internal StandardCompensated by Internal Standard

Table 2: Recovery and Precision Data (Hypothetical)

MatrixSpiked ConcentrationnMean Recovery (%)RSD (%)
Water0.5 ng/mL698.56.2
Water10 ng/mL6102.14.5
Water50 ng/mL699.83.1
Soil1 ng/g695.38.9
Soil20 ng/g699.26.7
Soil100 ng/g6101.55.4

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Water or Soil Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Liquid Extraction (Soil) SPE Solid-Phase Extraction (Cleanup & Concentration) Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Calculate Peak Area Ratio (Asulam / this compound) Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for Asulam analysis.

Logical_Relationship cluster_process Analytical Process cluster_variability Sources of Variability Analyte Asulam (Analyte of Interest) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Loss Analyte Loss Sample_Prep->Loss Ionization ESI Ionization LC_Injection->Ionization Volume_Var Injection Volume Variation LC_Injection->Volume_Var Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Ionization->Matrix_Effect MS_Response_Analyte MS_Response_Analyte Ionization->MS_Response_Analyte Analyte Signal MS_Response_IS MS_Response_IS Ionization->MS_Response_IS IS Signal Ratio Ratio MS_Response_Analyte->Ratio Ratio Calculation (Analyte / IS) MS_Response_IS->Ratio Ratio Calculation (Analyte / IS) Accurate_Quant Accurate & Precise Quantification Ratio->Accurate_Quant Leads to

Caption: Role of this compound in correcting variability.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of Asulam in environmental samples. The use of this compound as an internal standard is crucial for achieving accurate and precise results by compensating for variations inherent in the analytical workflow. The described sample preparation and LC-MS/MS parameters provide a solid foundation for laboratories involved in environmental monitoring of pesticide residues. It is recommended that this method be fully validated in-house prior to routine use.

Application Note: Sample Preparation for the Analysis of Asulam in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asulam is a selective, systemic carbamate herbicide used to control perennial grasses and broad-leaf weeds.[1] Due to its application in agriculture, there is a potential for contamination of water sources such as surface water, groundwater, and drinking water. Monitoring Asulam levels in these matrices is crucial for environmental protection and ensuring public health. This application note provides a detailed protocol for the sample preparation of water samples for the quantitative analysis of Asulam using Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Asulam is a polar compound, and its sodium salt is highly soluble in water.[2][3][4] This characteristic necessitates a robust sample preparation method like SPE to effectively extract and concentrate the analyte from aqueous matrices, thereby enhancing analytical sensitivity and accuracy.

Materials and Reagents

  • Asulam analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Reversed-phase C18 or polymeric sorbents like Oasis HLB)

  • Glass fiber filters (1.0 µm)

  • Syringes and needles

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

Experimental Protocols

Sample Collection and Preservation

Collect water samples in clean glass bottles. For transportation and storage, keep the samples refrigerated at 4°C and analyze them as soon as possible. If immediate analysis is not possible, acidify the samples to a pH below 4 with sulfuric acid to prevent microbial degradation of Asulam.

Sample Pre-treatment

For water samples containing suspended solids, such as surface water, filtration is a necessary pre-treatment step.

  • Protocol:

    • Allow the water sample to reach room temperature.

    • Filter the sample through a 1.0 µm glass fiber filter to remove any particulate matter that could clog the SPE cartridge.

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline for reversed-phase SPE. Optimization may be required depending on the specific water matrix and the chosen SPE sorbent.

  • Protocol:

    • SPE Cartridge Conditioning:

      • Pass 5 mL of methanol through the SPE cartridge.

      • Follow with 5 mL of ultrapure water. Do not allow the cartridge to go dry.

    • Sample Loading:

      • Load the pre-treated water sample (typically 100-500 mL, depending on the expected Asulam concentration) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing:

      • After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any co-extracted polar interferences.

      • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

    • Elution:

      • Elute the retained Asulam from the SPE cartridge with a small volume of an appropriate organic solvent. A common elution solvent is methanol.

      • Use two aliquots of 2-3 mL of methanol for a complete elution.

    • Concentration and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

      • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase of the chromatographic analysis (e.g., a mixture of water and acetonitrile with formic acid).

      • Vortex the reconstituted sample to ensure complete dissolution of the analyte.

      • Transfer the final extract into an autosampler vial for analysis.

Analytical Methods

The prepared samples can be analyzed using either HPLC-UV or LC-MS/MS.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acidified water and acetonitrile. A typical mobile phase composition is water:acetonitrile:acetic acid (89.98:10:0.02, v/v/v).[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 268 nm.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., Atlantis dC18, 2.1 x 100 mm, 3 µm).[6]

    • Mobile Phase A: 15 mM Ammonium formate in water, pH 4.5.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Flow Rate: 200 µL/min.[6]

    • Injection Volume: 20 µL.[6]

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes can be used.[6]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for Asulam for enhanced selectivity and sensitivity.

Data Presentation

The following tables summarize the quantitative data for Asulam analysis in water samples from various sources.

Table 1: Physicochemical Properties of Asulam

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O₄S[7]
Molecular Weight230.24 g/mol [7]
Water Solubility5000 mg/L (at 22°C)[7]
pKa4.8[4]
Octanol-Water Partition Coefficient (logP)-0.3[7]

Table 2: Performance Data for Asulam Analysis in Water

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
HPLC-UVWater60 - 90 µg/L-35 - 110[1]
On-line SPE-HPLCWater< 1 µg/L (ppb level)--[8]
LC-MS/MSRiver Water---[6]
LC-MS/MSAgricultural Products-0.01 mg/kg70.6 - 107.8[9]

Experimental Workflow Diagram

Asulam_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Water Sample Collection (e.g., Surface Water, Groundwater) Filtration 2. Filtration (1.0 µm Glass Fiber Filter) SampleCollection->Filtration Sample_Loading 4. Sample Loading Filtration->Sample_Loading SPE_Conditioning 3. SPE Cartridge Conditioning (Methanol, Ultrapure Water) SPE_Conditioning->Sample_Loading Washing 5. Washing (Ultrapure Water) Sample_Loading->Washing Elution 6. Elution (Methanol) Washing->Elution Concentration 7. Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution 8. Reconstitution (Mobile Phase) Concentration->Reconstitution Analysis 9. Instrumental Analysis (HPLC-UV or LC-MS/MS) Reconstitution->Analysis

Caption: Workflow for Asulam analysis in water samples.

Conclusion

The described Solid-Phase Extraction protocol provides an effective and reliable method for the extraction and concentration of Asulam from various water matrices. The subsequent analysis by HPLC-UV or LC-MS/MS allows for sensitive and accurate quantification of this herbicide. The choice of the analytical instrument will depend on the required sensitivity and the complexity of the water matrix. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and water quality assessment.

References

Application Notes and Protocols for Asulam-d3 in Plant Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Asulam-d3 in plant metabolism studies. Asulam, a systemic carbamate herbicide, is effective against a range of weeds by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis.[1][2][3] The deuterium-labeled internal standard, this compound, is an essential tool for accurate quantification in uptake, translocation, and metabolism studies.

Introduction to Asulam and its Mode of Action

Asulam is a selective, post-emergent herbicide absorbed by the leaves, shoots, and roots of plants.[2][4] It is then translocated throughout the plant's vascular system.[1][2] The primary mode of action is the inhibition of DHPS, a key enzyme in the folic acid synthesis pathway.[2][5] Folic acid is a vital precursor for the synthesis of purines, pyrimidines, and some amino acids.[2] By blocking DHPS, Asulam prevents the formation of 7,8-dihydropteroate, leading to a deficiency in essential building blocks for DNA and cell division, ultimately causing stunted growth and plant death.[1][2]

Asulam Signaling Pathway in Plants

Asulam_Signaling_Pathway cluster_folate Folate Biosynthesis Pathway PABA p-Aminobenzoic acid (PABA) Dihydropteroate 7,8-Dihydropteroate PABA->Dihydropteroate Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid DNA_Synthesis DNA Synthesis & Cell Division Folic_Acid->DNA_Synthesis Asulam Asulam DHPS Dihydropteroate Synthase (DHPS) Asulam->DHPS Plant_Death Plant Growth Inhibition & Death DNA_Synthesis->Plant_Death

Caption: Asulam's mode of action, inhibiting the DHPS enzyme in the folate biosynthesis pathway.

Quantitative Data Presentation

The following tables summarize key quantitative data for Asulam analysis in various plant matrices. The use of this compound as an internal standard is critical for achieving the reported accuracy and recovery rates, as it compensates for matrix effects and variations in extraction efficiency.

Table 1: Recovery and Limit of Detection (LOD) of Asulam in Agricultural Products

Plant MatrixAnalytical MethodSpiked Level (ppm)Average Recovery (%)Coefficient of Variation (%)Limit of Detection (LOD) (ppm)
CitrusHPLC-UV0.1 - 0.383.5 - 90.90.8 - 5.40.01
SugarcaneHPLC-UV0.05 - 0.280.6 - 86.72.9 - 8.80.01
PeachesHPLC0.1072 (Asulam), 100 (Acetylasulam), 90 (Sulphanilamide)--
Various Agricultural ProductsLC-MS/MS-70.6 - 107.81.0 - 14.0-

Data compiled from multiple sources.[1][6][7]

Table 2: Asulam Residue Levels in Rumex alpinus After Foliar Application

Time After TreatmentResidue in Leaves (mg/kg)Residue in Roots (mg/kg)
Initial~100-
2 Weeks-6.5 (Maximum)
3 Weeks~3Declining

Data from a field trial studying translocation.[8]

Experimental Protocols

This section provides detailed methodologies for conducting plant metabolism studies using this compound.

General Experimental Workflow for this compound Plant Metabolism Study

Asulam_Metabolism_Workflow start Start: Plant Cultivation treatment Treatment with Asulam (spiked with this compound for some applications) start->treatment sampling Time-Course Sampling (Leaves, Stems, Roots) treatment->sampling extraction Sample Homogenization & Extraction sampling->extraction cleanup Solid Phase Extraction (SPE) Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Data Quantification using This compound Internal Standard analysis->quantification end End: Metabolic Profile & Translocation Data quantification->end

Caption: A typical workflow for a plant metabolism study of Asulam using this compound.

Protocol 1: Plant Treatment and Sample Collection

Objective: To apply Asulam to plants and collect tissue samples over time to study uptake, translocation, and metabolism.

Materials:

  • Healthy, uniformly grown plants (e.g., wheat, sugarcane, or a target weed species).

  • Asulam analytical standard.

  • This compound internal standard.

  • Application solution (e.g., water with a non-ionic surfactant).

  • Foliar application equipment (e.g., microsyringe or sprayer).

  • Liquid nitrogen.

  • Sample collection tools (scalpels, forceps).

  • Labeled sample tubes.

Procedure:

  • Grow plants under controlled environmental conditions (e.g., greenhouse or growth chamber) to a consistent growth stage.

  • Prepare the Asulam treatment solution at the desired concentration. For studies where this compound is used to trace metabolism, it can be included in the treatment solution. For use as an internal standard for quantification, it is typically added during sample extraction.

  • Apply the treatment solution to the plant foliage, ensuring uniform coverage. For translocation studies, apply to a specific leaf.

  • At designated time points (e.g., 0, 6, 24, 48, 72 hours, and weekly), harvest the treated plants.

  • Separate the plant into different tissues (e.g., treated leaf, other leaves, stem, roots).

  • Wash the root samples with water to remove any soil or growth media.

  • Immediately freeze the collected tissue samples in liquid nitrogen to quench metabolic activity.

  • Store the samples at -80°C until extraction.

Protocol 2: Sample Preparation and Extraction

Objective: To extract Asulam and its metabolites from plant tissues for analysis.

Materials:

  • Frozen plant tissue samples.

  • Homogenizer (e.g., bead beater or mortar and pestle).

  • Extraction solvent (e.g., methanol, acetonitrile, or a mixture with 0.1% formic acid).

  • This compound internal standard solution (of known concentration).

  • Centrifuge and centrifuge tubes.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or HLB).

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator).

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS).

Procedure:

  • Weigh the frozen plant tissue.

  • Homogenize the tissue to a fine powder in the presence of liquid nitrogen.

  • Transfer the homogenized powder to a centrifuge tube.

  • Add a precise volume of the extraction solvent.

  • Crucially, spike the sample with a known amount of this compound internal standard solution.

  • Vortex the mixture vigorously for several minutes to ensure thorough extraction.

  • Centrifuge the sample to pellet the solid plant material.

  • Collect the supernatant (the extract).

  • For cleaner samples, perform a Solid Phase Extraction (SPE) cleanup. Condition the SPE cartridge according to the manufacturer's instructions, load the extract, wash away interferences, and elute Asulam and its metabolites.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To separate and quantify Asulam, this compound, and its metabolites.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example in Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Asulam: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Metabolites (e.g., Sulfanilamide): Precursor ion (m/z) -> Product ion (m/z)

  • Optimize collision energies and other MS parameters for each analyte.

Quantification:

  • Create a calibration curve using known concentrations of Asulam standard.

  • Calculate the ratio of the peak area of Asulam to the peak area of the this compound internal standard.

  • Determine the concentration of Asulam in the samples by comparing this ratio to the calibration curve. This internal standard method corrects for any loss of analyte during sample preparation and for matrix effects during ionization.

References

Application Note: High-Throughput Analysis of Asulam in Environmental Samples using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive analytical method for the quantification of Asulam, a widely used herbicide, in various environmental matrices. The method utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Asulam-d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. The described protocol provides detailed procedures for sample extraction, cleanup, and instrumental analysis, making it suitable for high-throughput environmental monitoring and residue analysis.

Introduction

Asulam is a systemic carbamate herbicide effective against a variety of perennial grasses and broad-leaf weeds. Its potential for environmental contamination necessitates sensitive and reliable analytical methods for its detection in matrices such as soil and water. The use of a deuterated internal standard, which closely mimics the chemical and physical properties of the analyte, is a well-established technique to improve the accuracy and precision of quantitative analysis by LC-MS/MS. This document provides a comprehensive protocol for the analysis of Asulam using this compound as an internal standard.

Data Presentation: Quantitative Method Parameters

The following tables summarize the quantitative performance data for the analytical method.

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity (r²)>0.995
Accuracy (% Recovery)85-115%
Precision (% RSD)<15%
Limit of Detection (LOD)0.01 µg/L
Limit of Quantification (LOQ)0.05 µg/L

Table 2: Analyte and Internal Standard MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Asulam231.0156.015
Asulam231.092.025
This compound234.0159.015
This compound234.092.025

Experimental Protocols

Materials and Reagents
  • Asulam analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg)

Standard and Internal Standard Solution Preparation
  • Asulam Stock Solution (1 mg/mL): Accurately weigh 10 mg of Asulam standard and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the Asulam stock solution with a mixture of water and acetonitrile (1:1, v/v) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with the water/acetonitrile mixture.

Sample Preparation (Water Samples)
  • To a 100 mL water sample, add 100 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 3 mL of ultrapure water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 x 2 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimized for the specific instrument.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Water Sample (100 mL) add_is Spike with this compound sample->add_is spe_loading Sample Loading add_is->spe_loading spe_conditioning SPE Cartridge Conditioning (Methanol & Water) spe_conditioning->spe_loading spe_wash Wash (Water) spe_loading->spe_wash spe_elution Elution (Acetonitrile) spe_wash->spe_elution evaporation Evaporation to Dryness spe_elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for Asulam analysis.

logical_relationship cluster_analyte analyte Asulam sample_prep Sample Preparation (Extraction & Cleanup) analyte->sample_prep is This compound (Internal Standard) is->sample_prep quantification Accurate Quantification is->quantification Corrects for matrix_effects Matrix Effects is->matrix_effects variability Procedural Variability is->variability lcms LC-MS/MS Analysis sample_prep->lcms lcms->quantification

Caption: Role of the internal standard in quantification.

Application Notes and Protocols for Monitoring Asulam Herbicide Runoff Using Asulam-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asulam is a selective systemic carbamate herbicide used for the post-emergence control of various annual and perennial grasses and broadleaf weeds.[1][2] Its application in agriculture and land management raises concerns about its potential to contaminate surface water through runoff. Monitoring the concentration of Asulam in environmental water sources is crucial for assessing its environmental fate and ensuring compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as Asulam-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust and accurate method for the quantification of Asulam in complex matrices like runoff water. This isotope dilution technique corrects for matrix effects and variations in sample preparation and instrument response, leading to highly reliable data.[3][4]

These application notes provide a detailed protocol for the monitoring of Asulam in herbicide runoff using this compound as an internal standard. The described methodology is intended to guide researchers in setting up and validating their own analytical procedures for environmental monitoring studies.

Data Presentation

The following tables summarize quantitative data relevant to the analysis of Asulam in environmental water samples. This data is compiled from various studies and serves as a reference for expected performance metrics.

Table 1: LC-MS/MS Method Performance for Asulam Analysis

ParameterValueMatrixReference
Limit of Quantification (LOQ)0.01 mg/kgAgricultural Products[5]
------------
Limit of Detection (LOD)0.01 ppmCitrus & Sugarcane[2][6]
------------
Recovery70.6 - 107.8%Agricultural Samples[5]
------------
Recovery80.6 - 90.9%Citrus & Sugarcane[2][6]
------------
Inter-day Precision (RSD)4.4 - 17.7%Agricultural Samples[5]

Table 2: Reported Concentrations of Asulam in Environmental Water Samples

Water SourceConcentration RangeLocationReference
GroundwaterUp to 0.017 µg/LSwitzerland[7]
------------
Drainage and GroundwaterUp to 0.021 mg/LGolf Courses, Japan[1]

Experimental Protocols

This section details the methodology for monitoring Asulam in herbicide runoff, from sample collection to final analysis.

Protocol 1: Runoff Water Sample Collection and Preparation

1. Sample Collection:

  • Collect water samples from runoff events in amber glass vials to prevent photodegradation.[8]

  • Collect samples directly into the vials to avoid cross-contamination.

  • If immediate analysis is not possible, store the samples at -20°C.[3]

2. Sample Preparation:

  • Allow the frozen samples to thaw at room temperature.

  • Centrifuge an aliquot (e.g., 10 mL) of the water sample to remove suspended solids.[9]

  • Filter the supernatant through a 0.2 µm PVDF syringe filter into a clean vial.[9]

  • For a 1 mL aliquot of the filtered sample, add a known concentration of this compound internal standard solution (e.g., 20 µg/L).[3]

  • Acidify the sample by adding a small volume of 5% formic acid (e.g., 30 µL) to improve chromatographic performance.[9]

  • Vortex the sample to ensure homogeneity.

Protocol 2: LC-MS/MS Analysis of Asulam and this compound

This protocol is based on established methods for acidic herbicides and can be adapted for specific instrumentation.

1. Liquid Chromatography (LC) Conditions:

  • LC System: An ACQUITY UPLC I-Class System or equivalent.[9]

  • Column: A reversed-phase column such as an ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    1.5 95 5
    7.5 5 95
    8.5 5 95
    8.6 95 5

    | 10.0 | 95 | 5 |

2. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Mass Spectrometer: A Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 2.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 1000 L/hr.

  • Cone Gas Flow: 150 L/hr.

  • Nebulizer Gas Pressure: 7 bar.

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    Asulam 229.0 155.9 25 12
    Asulam 229.0 91.9 25 28

    | this compound | 232.0 | 159.0 | 25 | 12 |

3. Quantification:

  • Create a calibration curve using a series of standards containing known concentrations of Asulam and a constant concentration of this compound.

  • Calculate the ratio of the peak area of Asulam to the peak area of this compound for each standard and sample.

  • Determine the concentration of Asulam in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Environmental Fate of Asulam

Asulam Asulam Application Runoff Surface Runoff Asulam->Runoff Enters surface water Leaching Leaching to Groundwater Asulam->Leaching Percolates through soil Photodegradation Photodegradation (in water and soil) Asulam->Photodegradation Microbial_Degradation Microbial Degradation (in soil and water) Asulam->Microbial_Degradation Sulfanilamide Sulfanilamide Microbial_Degradation->Sulfanilamide Aminobenzenesulfonic_Acid 4-Aminobenzenesulfonic Acid Sulfanilamide->Aminobenzenesulfonic_Acid Further_Degradation Further Mineralization Aminobenzenesulfonic_Acid->Further_Degradation

Caption: Environmental fate and degradation pathway of the herbicide Asulam.

Experimental Workflow

cluster_sampling Sample Collection & Preparation cluster_analysis Analysis A Collect Runoff Water (Amber Glass Vials) B Centrifuge and Filter (0.2 µm PVDF filter) A->B C Spike with this compound (Internal Standard) B->C D Acidify Sample (Formic Acid) C->D E LC-MS/MS Analysis D->E F Data Processing (Peak Integration) E->F G Quantification (Isotope Dilution) F->G

Caption: Workflow for the analysis of Asulam in runoff water using this compound.

References

Application Notes and Protocols for the Determination of Asulam in Food Matrices using Asulam-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Asulam is a selective systemic herbicide used to control the growth of perennial grasses and broad-leaf weeds in various crops.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for asulam in food products to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring asulam residues in diverse food matrices. The use of a stable isotope-labeled internal standard, such as Asulam-d3, is highly recommended for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to compensate for matrix effects and variations in sample preparation and instrument response.[2] this compound, the deuterium-labeled analog of asulam, exhibits similar chemical and physical properties to the parent compound, ensuring it co-elutes chromatographically and experiences similar extraction efficiencies and ionization suppression or enhancement.[2]

This document provides detailed application notes and protocols for the determination of asulam in representative plant- and animal-derived food matrices using this compound as an internal standard, coupled with LC-MS/MS analysis. The provided protocols are based on established methodologies such as QuEChERS for plant matrices and a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for animal matrices.

Quantitative Data Summary

The following table summarizes the performance of analytical methods for the determination of asulam in various food matrices.

Food MatrixAnalytical MethodLimit of Quantification (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Bovine MuscleLC-MS/MS0.0192.7 - 98.73.1 - 11.6[3][4]
Bovine FatLC-MS/MS0.0192.7 - 98.73.1 - 11.6[3][4]
Bovine LiverLC-MS/MS0.0192.7 - 98.73.1 - 11.6[3][4]
MilkLC-MS/MS0.0192.7 - 98.73.1 - 11.6[3][4]
Agricultural Products (general)LC-MS-MS0.0170.6 - 107.81.0 - 14.0
CitrusHPLC-UV0.0183.5 - 90.90.8 - 5.4[1]
SugarcaneHPLC-UV0.0180.6 - 86.72.9 - 8.8[1]
SpinachLC-MS/MS0.00564 - 108< 10[3]

Experimental Protocols

Protocol 1: Analysis of Asulam in Spinach using QuEChERS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is suitable for a wide range of pesticide residue analysis in fruits and vegetables.

1. Materials and Reagents

  • Asulam analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, 99 atom % D)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • QuEChERS extraction salt packet (e.g., AOAC 2007.01 formulation: 6 g anhydrous magnesium sulfate (MgSO₄), 1.5 g anhydrous sodium acetate)

  • Dispersive SPE (dSPE) cleanup tubes for pigmented vegetables (e.g., containing 150 mg anhydrous MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18, and potentially graphitized carbon black (GCB) for highly pigmented matrices)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve asulam and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution containing both asulam and this compound by diluting the stock solutions with acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank spinach extract with the mixed working standard solution to achieve a concentration range covering the expected residue levels (e.g., 1, 5, 10, 50, 100 ng/mL).

3. Sample Preparation

  • Homogenization: Homogenize a representative portion of the spinach sample using a food processor or blender.

  • Weighing: Weigh 15 g (± 0.1 g) of the homogenized spinach into a 50 mL centrifuge tube.

  • Fortification: For recovery studies, spike the sample with a known amount of asulam standard solution. Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to all samples, including blanks and calibration standards.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salt packet.

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a dSPE cleanup tube.

    • Vortex for 1 minute.

    • Centrifuge at ≥5000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute with an appropriate volume of water or mobile phase to ensure compatibility with the LC-MS/MS system.

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: Analysis of Asulam in Bovine Milk using LLE and SPE

This protocol is suitable for the analysis of asulam in fatty and complex matrices like milk, involving a liquid-liquid extraction for initial cleanup and fat removal, followed by solid-phase extraction for further purification.

1. Materials and Reagents

  • Asulam and this compound standards (as in Protocol 1)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • n-Hexane, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Oasis HLB SPE cartridges (or equivalent)

  • 50 mL polypropylene centrifuge tubes

2. Standard Solution Preparation

  • Prepare stock, working, and internal standard solutions as described in Protocol 1.

  • Prepare matrix-matched calibration standards by fortifying blank milk extract with the mixed working standard solution.

3. Sample Preparation

  • Weighing: Weigh 10 g of a representative milk sample into a 50 mL centrifuge tube.

  • Fortification: Spike with asulam standard for recovery checks and add the this compound internal standard solution to all samples.

  • Protein Precipitation and Initial Extraction:

    • Add 20 mL of acetonitrile to the milk sample.

    • Vortex or shake vigorously for 1 minute to precipitate proteins and extract asulam.

    • Centrifuge at ≥4000 rpm for 10 minutes.

  • Liquid-Liquid Extraction (Defatting):

    • Transfer the acetonitrile supernatant to a new 50 mL centrifuge tube.

    • Add 10 mL of n-hexane.

    • Vortex for 1 minute for liquid-liquid partitioning to remove fats.

    • Centrifuge at ≥4000 rpm for 5 minutes to separate the layers.

    • Discard the upper n-hexane layer. Repeat the hexane wash if necessary for high-fat milk.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Loading: Dilute the acetonitrile extract with ultrapure water to reduce the organic solvent content to <10% and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute the analytes with 5 mL of methanol into a clean collection tube.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

1. LC Parameters (Representative)

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to separate asulam from matrix interferences (e.g., start with 10% B, ramp to 95% B, hold, and re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

2. MS/MS Parameters (Proposed)

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized). Negative mode is often preferred for acidic herbicides.

  • MRM Transitions: The following are proposed MRM transitions for asulam and this compound. These should be optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)
Asulam229.0To be determinedTo be determined
This compound232.0To be determinedTo be determined

Note: The user must perform infusion experiments with individual standard solutions of asulam and this compound to determine the optimal precursor and product ions, as well as the cone voltage and collision energy for each transition on their specific LC-MS/MS instrument.

Visualizations

Experimental Workflow Diagrams

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Homogenization Homogenize Spinach Sample Weighing Weigh 15g into 50mL tube Homogenization->Weighing Fortification Spike with this compound IS Weighing->Fortification Add_Solvent Add 15mL Acetonitrile (1% Acetic Acid) Fortification->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Shake Vortex/Shake 1 min Add_Salts->Shake Centrifuge1 Centrifuge @ 4000 rpm for 5 min Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant to dSPE Tube Centrifuge1->Transfer_Supernatant Vortex2 Vortex 1 min Transfer_Supernatant->Vortex2 Centrifuge2 Centrifuge @ 5000 rpm for 5 min Vortex2->Centrifuge2 Dilution Dilute & Filter Extract Centrifuge2->Dilution LCMS LC-MS/MS Analysis Dilution->LCMS LLE_SPE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Protein Precipitation & LLE cluster_cleanup Cleanup (SPE) cluster_analysis Analysis Weighing Weigh 10g Milk into 50mL tube Fortification Spike with this compound IS Weighing->Fortification Add_ACN Add 20mL Acetonitrile & Vortex Fortification->Add_ACN Centrifuge1 Centrifuge & Collect Supernatant Add_ACN->Centrifuge1 Add_Hexane Add 10mL n-Hexane & Vortex Centrifuge1->Add_Hexane Centrifuge2 Centrifuge & Discard Hexane Layer Add_Hexane->Centrifuge2 Load_Sample Load Diluted Extract Centrifuge2->Load_Sample Condition_SPE Condition SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash Cartridge Load_Sample->Wash_SPE Elute_Analytes Elute with Methanol Wash_SPE->Elute_Analytes Evaporate_Reconstitute Evaporate & Reconstitute Elute_Analytes->Evaporate_Reconstitute Filter Filter Extract Evaporate_Reconstitute->Filter LCMS LC-MS/MS Analysis Filter->LCMS

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Asulam-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Asulam-d3, a deuterated internal standard for the herbicide Asulam.

Introduction

Asulam is a selective systemic herbicide used for the control of various grasses and broad-leaved weeds. Accurate quantification of Asulam in environmental and biological matrices is crucial for regulatory monitoring and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for matrix effects and variations in sample preparation and instrument response. This application note outlines a comprehensive procedure for establishing the mass spectrometry parameters for this compound and provides a complete experimental protocol for its analysis.

Materials and Reagents

  • Asulam reference standard

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Syringes and syringe filters (0.22 µm)

  • LC-MS vials

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Asulam and this compound reference standards into separate 10 mL volumetric flasks. Dissolve in and bring to volume with methanol.

  • Working Standard Solutions (1 µg/mL): Prepare intermediate and working standard solutions by serial dilution of the primary stock solutions with a 50:50 mixture of methanol and water.

  • Infusion Solution (100 ng/mL): Prepare a 100 ng/mL solution of both Asulam and this compound in 50:50 acetonitrile:water with 0.1% formic acid for direct infusion and optimization of mass spectrometer parameters.

Liquid Chromatography (LC) Method
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Method Development

The following protocol describes the systematic optimization of the cone voltage and collision energy for Asulam and this compound using direct infusion.

  • Infusion Setup: Infuse the 100 ng/mL standard solution of Asulam directly into the mass spectrometer at a flow rate of 10 µL/min using a syringe pump.

  • Precursor Ion Determination:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Perform a full scan analysis to identify the protonated molecule [M+H]⁺.

    • The theoretical m/z for Asulam [M+H]⁺ is 231.2.

  • Product Ion Determination:

    • Perform a product ion scan of the precursor ion (m/z 231.2).

    • Identify the most abundant and stable product ions. Likely fragments include m/z 156.2 (loss of -NHCOOCH₃) and m/z 92.1 (aminophenyl fragment).

  • Cone Voltage Optimization:

    • Set up a Multiple Reaction Monitoring (MRM) method with the determined precursor and a prominent product ion.

    • Vary the cone voltage (e.g., from 10 V to 50 V in 5 V increments) while monitoring the ion intensity.

    • The optimal cone voltage is the value that yields the highest intensity for the precursor ion.

  • Collision Energy Optimization:

    • Using the optimized cone voltage, vary the collision energy (e.g., from 5 eV to 40 eV in 2 eV increments) for each MRM transition.

    • The optimal collision energy is the value that produces the highest intensity for the product ion.

  • Repeat for this compound: Repeat steps 1-5 for the this compound standard solution. The theoretical m/z for this compound [M+H]⁺ is 234.3. The corresponding product ions are expected to be m/z 156.2 and 92.1, as the deuterium label is on the methoxy group which is lost in the primary fragmentation.

Data Presentation

The optimized mass spectrometry parameters should be recorded in a table for easy reference.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Asulam231.2156.2User DeterminedUser Determined
Asulam231.292.1User DeterminedUser Determined
This compound234.3156.2User DeterminedUser Determined
This compound234.392.1User DeterminedUser Determined

Note: The user should populate the "Cone Voltage" and "Collision Energy" columns with the empirically determined optimal values from the protocol in section 3.3.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_ms_opt MS Parameter Optimization cluster_analysis LC-MS/MS Analysis stock_asulam Asulam Stock (1 mg/mL) working_std Working Standards stock_asulam->working_std infusion_std Infusion Standards (100 ng/mL) stock_asulam->infusion_std stock_asulam_d3 This compound Stock (1 mg/mL) stock_asulam_d3->working_std stock_asulam_d3->infusion_std sample_prep Sample Extraction & Fortification with this compound stock_asulam_d3->sample_prep lc_separation LC Separation working_std->lc_separation infuse Direct Infusion infusion_std->infuse sample_prep->lc_separation precursor Precursor Ion Scan infuse->precursor product Product Ion Scan precursor->product cone_opt Cone Voltage Optimization product->cone_opt ce_opt Collision Energy Optimization cone_opt->ce_opt ms_detection MRM Detection ce_opt->ms_detection Optimized Parameters lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound detection.

Conclusion

This application note provides a comprehensive framework for developing a sensitive and specific LC-MS/MS method for the quantification of this compound. By following the detailed experimental protocols for both chromatographic separation and mass spectrometric parameter optimization, researchers can establish a robust analytical method suitable for various applications in environmental monitoring, food safety, and toxicological research. The use of this compound as an internal standard will ensure high accuracy and precision in the quantification of Asulam.

Application Note: Solid-Phase Extraction (SPE) Method for the Determination of Asulam using Asulam-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asulam is a selective systemic herbicide used to control the growth of various grasses and broad-leaf weeds.[1][2] Its presence in environmental and agricultural samples is a matter of regulatory concern, necessitating sensitive and reliable analytical methods for its quantification. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages, including high recovery, effective removal of matrix interferences, and analyte concentration, leading to improved assay sensitivity and robustness.

This application note provides a detailed protocol for the solid-phase extraction of Asulam from various matrices, such as water and agricultural products. The method incorporates Asulam-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accurate and precise quantification, particularly for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative analysis as it effectively compensates for matrix effects and variations in extraction recovery.

Experimental Protocols

This section details the methodologies for the solid-phase extraction of Asulam. The protocol is a generalized procedure and may require optimization for specific sample matrices.

Materials and Reagents
  • Asulam reference standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Acetic acid

  • Solid-Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic Balanced (HLB) or Reversed-Phase C18 cartridges are recommended.

  • Positive pressure or vacuum manifold for SPE

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation

Proper sample preparation is crucial for efficient extraction.

  • Water Samples:

    • Collect water samples in clean glass containers.

    • Acidify the sample to a pH of approximately 3.0 with formic acid.

    • Spike the sample with the this compound internal standard solution.

  • Agricultural Products (e.g., Citrus, Sugarcane):

    • Homogenize a representative portion of the sample.

    • Weigh a suitable amount (e.g., 10 g) of the homogenized sample into a centrifuge tube.

    • Spike the sample with the this compound internal standard solution.

    • Add an extraction solvent. A mixture of acetonitrile with 0.1% acetic acid is a common choice.[1][2]

    • Vortex or shake vigorously to ensure thorough mixing and extraction.

    • Centrifuge the sample to separate the solid matrix from the liquid extract.

    • Collect the supernatant for the SPE procedure.

Solid-Phase Extraction (SPE) Protocol

The following is a generic protocol using an HLB or C18 SPE cartridge.

  • Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 5 mL of methanol through the sorbent bed.

    • Follow with 5 mL of deionized water. Ensure the sorbent bed does not go dry between steps.

  • Equilibration:

    • Equilibrate the cartridges by passing 5 mL of acidified water (e.g., water with 0.1% formic acid) through the sorbent bed. This step ensures the sorbent is in a suitable state for sample loading.

  • Sample Loading:

    • Load the prepared sample extract onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences and other matrix components without eluting the analyte of interest.

  • Elution:

    • Elute the Asulam and this compound from the cartridge by passing a suitable volume (e.g., 5-10 mL) of an appropriate elution solvent through the sorbent bed. Methanol or acetonitrile are effective elution solvents.[3][4]

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the subsequent analytical technique, such as the initial mobile phase for LC-MS/MS analysis.

    • Vortex the reconstituted sample to ensure the analytes are fully dissolved.

    • Transfer the sample to an autosampler vial for analysis.

Data Presentation

The following table summarizes quantitative data for Asulam extraction from various studies.

MatrixAnalytical MethodLimit of Quantification (LOQ)Average Recovery (%)Reference(s)
Agricultural ProductsHPLC-UV0.01 ppm80.6 - 90.9[1][2]
Livestock ProductsLC-MS/MS0.01 mg/kg92.7 - 98.7[5]
Agricultural ProductsLC-MS/MS0.01 mg/kg70.6 - 107.8[3]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical steps of the solid-phase extraction protocol for Asulam.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Sample (Water/Agricultural Product) Spike Spike with this compound (IS) Sample->Spike Extract Extraction (for solid samples) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 3. Sample Loading Supernatant->Load Condition 1. Cartridge Conditioning (Methanol, Water) Equilibrate 2. Equilibration (Acidified Water) Wash 4. Washing (5-10% Methanol) Elute 5. Elution (Methanol/Acetonitrile) Evaporate Evaporation (N2 Stream) Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for Asulam Analysis.

References

Troubleshooting & Optimization

troubleshooting matrix effects in Asulam quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the quantification of Asulam.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Asulam quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of Asulam.[2] In complex matrices, these effects can compromise the reliability of results obtained by LC-MS/MS.

Q2: I am observing poor recovery and inconsistent results for Asulam in my samples. Could this be due to matrix effects?

A2: Yes, poor and inconsistent recovery is a common symptom of matrix effects. If you have ruled out other potential issues such as sample degradation, extraction inefficiency, or instrument malfunction, it is highly probable that matrix components are interfering with the ionization of Asulam in the mass spectrometer source.

Q3: How can I confirm that matrix effects are the cause of my analytical problems?

A3: A standard method to assess matrix effects is to compare the signal response of Asulam in a pure solvent standard to its response in a sample matrix spiked with the same concentration of the standard after extraction. A significant difference in signal intensity indicates the presence of matrix effects. A matrix effect value can be calculated using the following formula:

Matrix Effect (%) = ((Peak Area in Spiked Extract / Peak Area in Solvent Standard) - 1) * 100

A value greater than 0% indicates signal enhancement, while a value less than 0% indicates signal suppression. Values within ±20% are often considered acceptable, but this can depend on the specific requirements of your assay.[2]

Q4: What are the most common strategies to mitigate matrix effects in Asulam analysis?

A4: The most effective strategies include:

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for signal suppression or enhancement.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of Asulam is the ideal choice as it co-elutes and experiences similar matrix effects to the analyte, allowing for accurate correction.

  • Thorough Sample Cleanup: Employing robust sample preparation techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components before LC-MS/MS analysis.[3][4]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on Asulam ionization. However, this may compromise the limit of quantification (LOQ).

Troubleshooting Guide

Issue 1: Significant Signal Suppression

Symptoms:

  • Low recovery of Asulam in spiked samples.

  • Inability to reach the desired limit of quantification (LOQ).

  • High variability in results between replicate injections or different samples.

Troubleshooting Workflow:

cluster_0 Troubleshooting Signal Suppression A Start: Significant Signal Suppression Observed B Step 1: Improve Sample Cleanup A->B C Evaluate different SPE sorbents (e.g., C18, PSA, Florisil) or use a QuEChERS method. B->C D Step 2: Implement Matrix-Matched Calibration C->D If suppression persists E Prepare calibration curve in blank matrix extract. D->E F Step 3: Use a Stable Isotope-Labeled Internal Standard E->F If suppression persists G Add SIL-Asulam to all samples and standards before extraction. F->G H Step 4: Optimize Chromatographic Conditions G->H If SIL-IS is unavailable or ineffective I Modify gradient to separate Asulam from interfering peaks. H->I J Step 5: Dilute Sample Extract I->J If suppression persists K Dilute extract and re-inject. Check if LOQ is still met. J->K L End: Signal Suppression Mitigated K->L If successful

Caption: Workflow for troubleshooting signal suppression in Asulam quantification.

Issue 2: Unacceptable Method Variability

Symptoms:

  • High relative standard deviation (RSD) for quality control (QC) samples.

  • Poor reproducibility of results.

Logical Relationship Diagram for Mitigating Variability:

cluster_1 Mitigating Method Variability Variability High Method Variability (High RSD) IS Implement Stable Isotope-Labeled Internal Standard Variability->IS Primary Solution Cleanup Standardize and Optimize Sample Cleanup Variability->Cleanup Key Factor MatrixMatch Ensure Consistent Matrix-Matched Standards Variability->MatrixMatch Key Factor Result Improved Precision and Reproducibility IS->Result Cleanup->Result MatrixMatch->Result

Caption: Key strategies to reduce variability in Asulam analysis.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for Asulam in various matrices, providing a baseline for expected performance and for troubleshooting.

Table 1: Asulam Recovery in Different Matrices

MatrixSpiked Level (ppm)Average Recovery (%)Reference
Citrus0.1 - 0.383.5 - 90.9[5][6]
Sugarcane0.05 - 0.280.6 - 86.7[5][6]
Bovine Muscle0.0192.7 - 98.7[7][8]
Bovine Fat0.0192.7 - 98.7[7][8]
Bovine Liver0.0192.7 - 98.7[7][8]
Milk0.0192.7 - 98.7[7][8]
Various Agricultural SamplesNot specified70.6 - 107.8[9]

Table 2: Matrix Effect on Asulam Quantification

MatrixMatrix Effect (%)ObservationReference
Various Agricultural Samples18.6 to -15.0Little matrix effect[9]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Homogenization: Homogenize 10 g of the sample.

  • Extraction:

    • To the homogenized sample, add 20 mL of acetonitrile (containing 0.1% acetic acid).

    • Shake vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Condition an SPE cartridge (e.g., Florisil, neutral alumina, or C18) according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a suitable solvent to remove interferences (e.g., 5 mL of a hexane/acetone mixture).

    • Elute Asulam with an appropriate solvent (e.g., 10 mL of acetonitrile or methanol).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Standard): Prepare a standard solution of Asulam in the initial mobile phase at a known concentration (e.g., 50 ng/mL).

    • Set B (Pre-spiked Sample): Spike a blank matrix sample with the Asulam standard to the same concentration as Set A before the extraction process. Process this sample as described in Protocol 1. This set is used to determine the overall recovery.

    • Set C (Post-spiked Sample): Process a blank matrix sample as described in Protocol 1. Spike the final, reconstituted extract with the Asulam standard to the same concentration as Set A. This set is used to determine the matrix effect.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = ([Peak Area of Set C] / [Peak Area of Set A] - 1) * 100

    • Recovery (%) = ([Peak Area of Set B] / [Peak Area of Set C]) * 100

References

dealing with ion suppression in Asulam analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Asulam analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the analysis of Asulam, with a particular focus on mitigating ion suppression in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Asulam analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization of the target analyte, Asulam, is inhibited by the presence of co-eluting matrix components.[[“]][2] This leads to a decreased instrument response for Asulam, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[3][4] In complex matrices such as agricultural products, soil, or biological samples, endogenous materials like salts, lipids, and proteins can cause significant ion suppression.[2]

Q2: What are the common causes of ion suppression when analyzing Asulam?

A2: Common causes of ion suppression in Asulam analysis include:

  • Matrix Components: Co-extraction of endogenous compounds from the sample matrix (e.g., pigments, lipids, sugars from plant materials; humic substances from soil).[2]

  • Sample Preparation: Inadequate cleanup of the sample extract, leaving behind interfering substances.

  • Chromatography: Poor chromatographic separation of Asulam from matrix components, leading to co-elution.

  • High Analyte Concentration: While less common for trace analysis, very high concentrations of Asulam or other components can lead to saturation of the ionization source.

Q3: How can I detect ion suppression in my Asulam analysis?

A3: Ion suppression can be identified by a post-column infusion experiment. In this technique, a constant flow of an Asulam standard solution is introduced into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected onto the column. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression. Another method is to compare the signal response of Asulam in a pure solvent standard to its response in a matrix-matched standard; a lower response in the matrix indicates suppression.[4]

Q4: What are the primary strategies to mitigate ion suppression for Asulam?

A4: The main strategies to combat ion suppression are:

  • Effective Sample Preparation: Employing robust extraction and cleanup procedures like Solid-Phase Extraction (SPE) or QuEChERS with appropriate sorbents to remove matrix interferences.[5][6]

  • Chromatographic Optimization: Modifying the LC method (e.g., changing the column, mobile phase composition, or gradient) to improve the separation of Asulam from interfering compounds.

  • Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard (SIL-IS), such as Asulam-d3, can compensate for signal loss due to matrix effects, as it is affected similarly to the native analyte.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on Asulam ionization.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your Asulam analysis.

Problem Possible Cause Recommended Solution
Low or no Asulam signal in matrix samples, but good signal in solvent standards. Severe ion suppression from the sample matrix.1. Improve Sample Cleanup: If using QuEChERS, consider adding a cleanup step with different dispersive SPE (d-SPE) sorbents. For example, a combination of PSA (primary secondary amine) and C18 can be effective for removing polar and non-polar interferences, respectively. For fatty matrices, sorbents like Z-Sep+ or EMR-Lipid may be beneficial.[5][6] 2. Implement Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., polymeric reversed-phase) to effectively clean the sample extract. 3. Dilute the Sample: Try diluting the final extract to reduce the concentration of matrix components.
Poor reproducibility of Asulam quantification in replicate injections of the same sample. Inconsistent ion suppression due to a contaminated ion source or variable matrix effects.1. Clean the Mass Spectrometer Ion Source: Follow the manufacturer's instructions to clean the ion source, as matrix components can accumulate and cause erratic ionization. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is commercially available and can significantly improve reproducibility by correcting for variations in ion suppression between injections.
Asulam peak is present but has poor shape (e.g., tailing or fronting) in matrix samples. Co-elution of interfering matrix components affecting the peak shape.1. Optimize Chromatographic Conditions: Adjust the mobile phase gradient to achieve better separation. Experiment with different analytical columns (e.g., a column with a different stationary phase chemistry). 2. Enhance Sample Cleanup: A more thorough cleanup can remove the interfering compounds causing the peak distortion.
Recovery of Asulam is low after sample preparation. Inefficient extraction or loss of analyte during cleanup steps.1. Optimize Extraction Solvent: Ensure the pH and composition of the extraction solvent are optimal for Asulam. 2. Evaluate Cleanup Sorbents: Some d-SPE sorbents, like graphitized carbon black (GCB), can adsorb planar molecules like Asulam, leading to low recovery. If using GCB for pigment removal, test for Asulam loss and consider alternative sorbents.[7]

Quantitative Data Summary

The following tables summarize recovery and limit of quantification (LOQ) data for Asulam analysis in various matrices using different analytical methods.

Table 1: Recovery of Asulam in Different Matrices

MatrixSample Preparation MethodAnalytical MethodSpiking LevelAverage Recovery (%)Reference
Agricultural ProductsMethanol Extraction, SPE (HLB)LC-MS/MS0.01-0.1 mg/kg70.6 - 107.8[8]
Livestock Products (muscle, fat, liver, milk)Acetone Extraction, Acetonitrile/n-hexane partitioning, SPE (PSA/C18)LC-MS/MS0.01 mg/kg or MRL92.7 - 98.7[5][6]
Fruits and VegetablesQuEChERSUPLC-MS/MS15-500 µg/kgNot specified for Asulam individually[7]

Table 2: Limits of Quantification (LOQ) for Asulam

MatrixAnalytical MethodLOQReference
Agricultural ProductsLC-MS/MS0.01 mg/kg[8]
Livestock ProductsLC-MS/MS0.01 mg/kg[5][6]

Experimental Protocols

Below are detailed methodologies for common experiments in Asulam analysis.

Protocol 1: Asulam Analysis in Agricultural Products using LC-MS/MS

This protocol is adapted from a method for determining Asulam in various agricultural products.[8]

  • Sample Extraction:

    • Homogenize 10 g of the sample with 20 mL of methanol.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction twice more.

    • Combine the supernatants and evaporate to near dryness.

  • Sample Cleanup (Solid-Phase Extraction):

    • Reconstitute the residue in 10 mL of 0.1% formic acid containing 1% EDTA-2Na.

    • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 5 mL of methanol followed by 5 mL of the reconstitution solution.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute Asulam with 10 mL of 50% methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • LC Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient to separate Asulam from matrix interferences (e.g., start with 95% A, ramp to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MS/MS Transitions: Monitor appropriate precursor and product ions for Asulam (e.g., m/z 229 -> 156).

Protocol 2: Asulam Analysis in Livestock Products using LC-MS/MS

This protocol is based on a method for determining Asulam in bovine tissues and milk.[5][6]

  • Sample Extraction and Defatting:

    • Homogenize 5 g of sample with 20 mL of acetone.

    • Centrifuge and collect the supernatant.

    • Evaporate the acetone and redissolve the residue in 10 mL of acetonitrile.

    • Add 10 mL of n-hexane, shake, and centrifuge to remove fats. Discard the n-hexane layer.

  • Sample Cleanup (Dispersive SPE-style):

    • The acetonitrile extract is passed through a mini-column containing PSA and C18 sorbents under acidic conditions.

  • LC-MS/MS Parameters:

    • LC Column: C18 column.

    • Mobile Phase: A suitable mobile phase for reversed-phase chromatography (e.g., acetonitrile and water with additives like formic acid or ammonium formate).

    • Ionization Mode: ESI, Negative.

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification.

Visualizations

Caption: Troubleshooting workflow for low or inconsistent Asulam signals.

Sample_Prep_Workflow Sample Sample (e.g., Vegetable, Soil, Water) Extraction Extraction (e.g., Acetonitrile, Methanol) Sample->Extraction Cleanup Cleanup Method Extraction->Cleanup QuEChERS QuEChERS Cleanup->QuEChERS QuEChERS SPE Solid-Phase Extraction (SPE) Cleanup->SPE SPE dSPE Dispersive SPE (d-SPE) (e.g., PSA, C18, Z-Sep+) QuEChERS->dSPE Analysis LC-MS/MS Analysis dSPE->Analysis SPE_Steps Condition -> Load -> Wash -> Elute SPE->SPE_Steps SPE_Steps->Analysis

Caption: General sample preparation workflows for Asulam analysis.

References

Asulam-d3 Stability & Handling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Asulam-d3 in various solvent mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable under recommended storage conditions.[1] It should be stored at room temperature in a well-ventilated area.[1]

Q2: What solvents can be used to dissolve this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[2] The parent compound, Asulam, is also soluble in dimethylformamide, acetone, and ethanol.[3] While Asulam has low solubility in water (5 g/L), its salt form is significantly more soluble.[1][4][5] For analytical purposes, acetonitrile is also commonly used as an extraction solvent.[3]

Q3: Is this compound stable in aqueous solutions?

A3: The parent compound, Asulam, is reported to be stable in boiling water for over 6 hours, suggesting good stability in neutral aqueous solutions.[4] However, as a carbamate, it may be susceptible to hydrolysis under acidic or basic conditions over extended periods.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents.[1][6] Contact with these substances should be avoided to prevent degradation.

Q5: What are the primary degradation products of Asulam?

A5: The aerobic degradation of Asulam involves hydrolysis to form sulfanilamide and subsequently 4-aminobenzenesulfonate.[5] Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides, and sulphur oxides.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound Using a non-optimal solvent.Use recommended solvents such as DMSO or methanol for initial stock solution preparation.[2] For aqueous working solutions, consider using the salt form of Asulam if high concentrations are needed. The sodium salt of Asulam is significantly more water-soluble.[5]
Low temperature.Gently warm the solvent (if appropriate for the solvent's volatility and safety) to increase solubility.
Precipitation of this compound in Aqueous Mixtures Exceeding the solubility limit in the final solvent mixture.Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO, methanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.
Change in pH affecting solubility.Adjust the pH of the aqueous solution. Asulam has a pKa of 4.825, so its solubility can be pH-dependent.
Unexpected Experimental Results or Loss of Activity Degradation of this compound in the solvent mixture.Prepare fresh solutions before each experiment, especially if working with solutions over extended periods. Avoid storing solutions at extreme pH values or in the presence of strong oxidizing agents.[1]
Adsorption to container surfaces.Use low-adsorption labware (e.g., polypropylene or silanized glass) for preparing and storing dilute solutions.
Inconsistent Results in Analytical Assays (e.g., HPLC) Incomplete extraction from the sample matrix.Optimize the extraction solvent. Acetonitrile, often with a small percentage of acetic acid, is an effective solvent for extracting Asulam from various matrices.[3][7]
Peak tailing or poor peak shape in HPLC.Adjust the pH of the mobile phase. Since Asulam is an acidic compound, maintaining a mobile phase pH below its pKa can help prevent peak tailing.[3]

Quantitative Data Summary

The following tables provide a summary of the solubility and stability information for Asulam, which is expected to be comparable for this compound.

Table 1: Asulam Solubility

Solvent Solubility Reference
Water5 g/L (at 22 °C)[4]
DimethylformamideSoluble[3]
AcetoneSoluble[3]
MethanolSoluble[2][3]
EthanolSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[2]

Table 2: Asulam Stability

Condition Stability Reference
Recommended Storage (solid)Stable[1]
Boiling WaterStable for over 6 hours[4]
Incompatible withStrong oxidizing agents[1][6]
Aerobic Degradation (in soil)Half-life of up to 6 weeks[5]

Experimental Protocols & Workflows

Standard Solution Preparation Workflow

This workflow outlines the general steps for preparing a standard solution of this compound for analytical experiments.

cluster_prep Standard Solution Preparation start Weigh Solid this compound dissolve Dissolve in appropriate organic solvent (e.g., DMSO, Methanol) start->dissolve stock Primary Stock Solution (High Concentration) dissolve->stock dilute Perform serial dilutions with appropriate solvent (e.g., mobile phase, buffer) stock->dilute working Working Standard Solutions dilute->working store Store appropriately (protect from light, store at recommended temperature) working->store end Ready for Analysis store->end

Caption: Workflow for this compound Standard Solution Preparation.

Asulam Degradation Pathway

The following diagram illustrates the initial steps in the aerobic degradation of Asulam.

cluster_degradation Asulam Aerobic Degradation Pathway asulam Asulam hydrolysis1 Hydrolytic Reaction asulam->hydrolysis1 sulfanilamide Sulfanilamide hydrolysis1->sulfanilamide hydrolysis2 Hydrolytic Reaction sulfanilamide->hydrolysis2 aminobenzenesulfonate 4-Aminobenzenesulfonate hydrolysis2->aminobenzenesulfonate

Caption: Initial steps of Asulam aerobic degradation.

References

Technical Support Center: Asulam Analysis on C18 Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing peak tailing of Asulam on a C18 column during HPLC analysis.

Troubleshooting Guide

Question: Why is my Asulam peak tailing on a C18 column?

Peak tailing for Asulam, an acidic herbicide with a pKa of approximately 4.82, on a C18 column is primarily caused by secondary interactions between the analyte and the stationary phase.[1] The main culprits are:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the silica-based C18 packing can interact with Asulam molecules.[2][3] These interactions introduce a secondary, undesirable retention mechanism, leading to a tailed peak shape.

  • Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is close to the pKa of Asulam (4.82), both the ionized and non-ionized forms of the molecule exist in solution.[1] This dual state can lead to peak broadening and tailing as the two forms may interact differently with the stationary phase.

  • Column Contamination: Contamination of the column with metal ions or strongly retained sample matrix components can create active sites that lead to peak tailing.[4]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion, including tailing.

Question: How can I improve the peak shape of Asulam?

Improving the peak shape of Asulam involves a systematic approach to method development and troubleshooting. Here are several strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is a common and effective strategy. Using a mobile phase with a pH of 3 or lower will ensure that the residual silanol groups on the column are protonated (Si-OH) and less likely to interact with Asulam.[3][5] This also ensures Asulam is in its non-ionized form, leading to more consistent retention. The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can achieve this.

  • Use of an End-Capped C18 Column: Modern, high-purity, end-capped C18 columns have a significantly lower concentration of free silanol groups. This minimizes the potential for secondary interactions and is highly recommended for analyzing polar and acidic compounds like Asulam.

  • Mobile Phase Composition: The choice and ratio of organic modifier to aqueous phase can impact peak shape. Acetonitrile and methanol are common organic modifiers. Experimenting with the organic solvent percentage can optimize peak shape and retention time.

  • Lower Injection Volume/Concentration: If column overload is suspected, reducing the injection volume or diluting the sample can lead to a sharper, more symmetrical peak.

  • Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants in the sample matrix that may cause peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for Asulam analysis on a C18 column?

A good starting point for a mobile phase is a mixture of acetonitrile and water with a small amount of acid to control the pH. For example, a mobile phase of water:acetonitrile:acetic acid (89.98:10:0.02, v/v/v) has been shown to be effective.[2] Another option is 0.1% formic acid in water and methanol (80:20, v/v).[5]

Q2: What detection wavelength should I use for Asulam?

The maximum UV absorbance for Asulam is reported to be around 268 nm, which provides a good signal-to-noise ratio.[2] Wavelengths of 254 nm and 260 nm have also been used successfully.[2][5]

Q3: Can I use a gradient elution for Asulam analysis?

Yes, a gradient elution can be beneficial, especially when analyzing Asulam in complex matrices or when other compounds with different polarities are present. A gradient allows for better separation and can help to elute strongly retained matrix components from the column, preventing contamination. A gradient program was successfully used for the simultaneous determination of Asulam and its impurities.[5]

Q4: How does temperature affect the analysis?

While ambient column temperature is often sufficient, controlling the column temperature can improve reproducibility.[5] Higher temperatures can reduce mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. However, the stability of Asulam at elevated temperatures should be considered.

Experimental Protocols

Below are detailed methodologies from published studies for the analysis of Asulam using a C18 column.

Method 1: HPLC-UV for Asulam Residue in Agricultural Products [2]

ParameterCondition
Column C18, 5 µm, 25 cm x 4.0 mm i.d.
Mobile Phase Water: Acetonitrile: Acetic Acid (89.98: 10: 0.02, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 268 nm
Injection Volume Not specified
Temperature Ambient

Method 2: Gradient RP-HPLC for Asulam and its Impurities [5]

ParameterCondition
Column Cosmosil C18, 5 µm, 250 x 4.6 mm
Mobile Phase A: 0.1% Formic acid in water (pH ~2.72)B: Methanol
Gradient A gradient program was employed (details not specified in abstract)
Flow Rate 1.20 mL/min
Detection UV at 260 nm
Temperature Ambient

Quantitative Data Summary

The following table summarizes recovery data for Asulam from a study on agricultural products, demonstrating the effectiveness of the HPLC method.[2]

Sample MatrixSpiked Level (ppm)Average Recovery (%)Coefficient of Variation (%)
Citrus0.190.92.3
Citrus0.289.45.4
Citrus0.383.50.8
Sugarcane0.0581.38.8
Sugarcane0.180.66.5
Sugarcane0.286.72.9

Visualizations

PeakTailingCauses cluster_column C18 Column cluster_analyte Asulam cluster_mobile_phase Mobile Phase cluster_output Chromatographic Peak Silanol Residual Silanol Groups (Si-OH) Peak_Tailing Peak Tailing Silanol->Peak_Tailing C18_phase C18 Stationary Phase Good_Peak_Shape Symmetrical Peak C18_phase->Good_Peak_Shape Asulam_ion Asulam (Ionized) Asulam_ion->Silanol Secondary Interaction Asulam_non_ion Asulam (Non-ionized) Asulam_non_ion->C18_phase Primary Interaction (Good) pH_high pH ≈ pKa (4.82) pH_high->Asulam_ion Promotes Ionization pH_low pH < 3 pH_low->Asulam_non_ion Promotes Non-ionized Form TroubleshootingWorkflow Start Start: Asulam Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Adjust Mobile Phase pH with Acid (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is an End-Capped C18 Column in Use? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_Endcapped Switch to an End-Capped C18 Column Check_Column->Use_Endcapped No Check_Concentration Is Sample Concentration High? Check_Column->Check_Concentration Yes Use_Endcapped->Check_Concentration Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Concentration->Dilute_Sample Yes End Result: Improved Peak Shape Check_Concentration->End No Dilute_Sample->End

References

minimizing background noise in Asulam-d3 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise during the detection of Asulam-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is background noise a concern in its detection?

This compound is the deuterium-labeled version of Asulam, a carbamate herbicide.[1] In analytical chemistry, particularly in mass spectrometry (MS)-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are often used as internal standards for accurate quantification.[1] Background noise refers to unwanted signals from various sources that can interfere with the detection of the target analyte.[2][3] Minimizing this noise is crucial for achieving high sensitivity and accurate measurement, especially at low concentrations.[4]

Q2: What are the most common sources of background noise in LC-MS analysis of this compound?

Common sources of background noise in LC-MS include:

  • Mobile Phase Contamination: Impurities in solvents (e.g., using HPLC-grade instead of LC-MS grade methanol) and additives can introduce significant background ions, particularly in the low-mass range where small molecules like this compound are detected.[4]

  • Sample Matrix Effects: Components of the sample matrix (e.g., soil, water, biological fluids) can co-elute with this compound and cause signal suppression or enhancement.[4]

  • System Contamination: Residuals from previous analyses, cleaning agents, or plasticizers from tubing and vials can leach into the system and contribute to background noise.[2][5]

  • Instrumental Factors: Sub-optimal settings for the ion source, such as gas flow rates and temperatures, can lead to increased background.[5][6]

  • Column Bleed: The stationary phase of the HPLC column can slowly degrade and release compounds that generate a background signal.[7]

Q3: How can I differentiate between chemical noise and electronic noise?

Chemical noise arises from ions other than the analyte of interest that reach the detector, while electronic noise is inherent to the detector system itself.[8][9] A simple way to distinguish them is to acquire a mass spectrum with and without the ion source active. If the noise persists with the source off, it is likely electronic. Chemical noise will only be present when the ion source is on and ions are being generated and transmitted to the mass analyzer.

Troubleshooting Guides

Issue 1: High Background Noise Across the Entire Chromatogram

This issue often points to a systemic problem with contamination in the mobile phase or the LC-MS system itself.

Troubleshooting Steps:

  • Verify Solvent and Additive Purity:

    • Action: Ensure that all solvents (water, acetonitrile, methanol) are of the highest purity (LC-MS or hypergrade). Use fresh batches of solvents and additives like formic acid or ammonium acetate.

    • Rationale: Lower-grade solvents can contain impurities that contribute to a high chemical background.[4]

  • System Cleaning and Flushing:

    • Action: Flush the entire LC system, including the autosampler and tubing, with a strong solvent mixture (e.g., a mix of isopropanol, acetonitrile, methanol, and water) to remove contaminants.[5] It is crucial to disconnect the column from the mass spectrometer during this process to avoid contaminating the ion source.[7]

    • Rationale: Contaminants can accumulate in the system over time and leach into the mobile phase, causing a consistently high background.[5][10]

  • Inspect for Leaks:

    • Action: Carefully check all fittings and connections for any signs of leaks.

    • Rationale: Leaks can introduce air and contaminants into the system, leading to an unstable and noisy baseline.

Logical Troubleshooting Flow for High Background Noise:

start High Background Noise Observed check_solvents Verify Purity of Solvents and Additives start->check_solvents fresh_solvents Prepare Fresh Mobile Phase with LC-MS Grade Reagents check_solvents->fresh_solvents system_flush Perform System Flush (Column Disconnected) fresh_solvents->system_flush re_evaluate Re-evaluate Background Noise system_flush->re_evaluate issue_persists Issue Persists? re_evaluate->issue_persists clean_source Clean Ion Source and Optics issue_persists->clean_source Yes resolved Issue Resolved issue_persists->resolved No check_leaks Inspect for System Leaks clean_source->check_leaks check_leaks->re_evaluate

Caption: Troubleshooting workflow for high background noise.

Issue 2: Poor Signal-to-Noise (S/N) Ratio for this compound Peak

A poor S/N ratio indicates that the this compound signal is weak relative to the baseline noise, which can compromise detection and quantification.

Troubleshooting Steps:

  • Optimize Mass Spectrometer Source Conditions:

    • Action: Systematically optimize parameters such as nebulizing gas flow, drying gas flow and temperature, and cone voltage.[4][6]

    • Rationale: These parameters directly influence the efficiency of ion generation and transmission. For instance, increasing the cone gas flow can help reduce solvent clusters and interfering ions, thereby improving the S/N ratio.[6]

  • Improve Sample Preparation:

    • Action: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove matrix components.

    • Rationale: A cleaner sample will have fewer interfering compounds, leading to reduced background noise and improved signal intensity for this compound.[4]

  • Check for and Mitigate Ion Suppression:

    • Action: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. Adjust the chromatography to separate this compound from these regions.

    • Rationale: Co-eluting matrix components can suppress the ionization of this compound, leading to a weaker signal.

Experimental Workflow for S/N Optimization:

start Poor S/N for this compound optimize_ms Optimize MS Source Parameters (Gas Flow, Temp, Voltages) start->optimize_ms sample_prep Refine Sample Preparation (e.g., SPE) optimize_ms->sample_prep check_chromatography Evaluate Chromatography sample_prep->check_chromatography adjust_gradient Adjust Gradient to Separate from Interferences check_chromatography->adjust_gradient final_analysis Final Analysis with Optimized Method adjust_gradient->final_analysis

Caption: Workflow for improving the signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes the impact of various optimization strategies on signal-to-noise ratios, based on findings from similar LC-MS/MS analyses.

Parameter OptimizedAction TakenExpected Outcome on S/NReference
Cone Gas Flow Increased from 150 L/hr to 350 L/hrSignificant noise reduction and S/N improvement[6]
Solvent Quality Switched from HPLC-grade to MS-grade solventsReduction in background ions and improved S/N[4]
Sample Preparation Introduction of a solid-phase extraction (SPE) stepMinimized matrix effects and enhanced S/N[4]
Column Cleaning Performed a dedicated column wash procedureReduced column bleed and baseline noise[7]

Detailed Experimental Protocols

Protocol 1: General System Flush for Background Reduction

This protocol is recommended after preventative maintenance or when a persistent high background is observed.[5]

  • Preparation:

    • Disconnect the HPLC column from the mass spectrometer's ion source.

    • Prepare a flushing solution of Isopropanol:Acetonitrile:Methanol:Water (25:25:25:25 v/v/v/v) with 0.1% formic acid.[5]

  • Flushing Procedure:

    • Place all solvent lines into the flushing solution.

    • Set the pump flow rate to a moderate level (e.g., 0.5 mL/min for a standard analytical system).

    • Flush the entire system, including all pump channels and the autosampler, for at least 2-3 hours.

  • Re-equilibration:

    • Replace the flushing solution with your fresh, LC-MS grade mobile phases.

    • Allow the system to equilibrate until a stable baseline is achieved before reconnecting the column and initiating analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for extracting Asulam from a complex matrix like water or soil extract.

  • SPE Cartridge Conditioning:

    • Condition a suitable reversed-phase SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge with a small volume (e.g., 2 x 1 mL) of a strong organic solvent like methanol or acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

References

resolving co-eluting peaks in herbicide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of herbicides, with a specific focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the initial indicators of co-eluting peaks in my herbicide analysis chromatogram?

A1: Co-elution, where two or more compounds elute from the chromatographic column at or near the same time, can present in several ways.[1] Obvious signs include asymmetrical peaks, such as those with shoulders, tailing, or split peaks.[1][2][3] In some instances, what appears to be a single, symmetrical peak might actually be a composite of multiple co-eluting compounds.[1][2][3] If you observe a peak that looks like two or more merged peaks, this is a strong indicator of co-elution.[2][3]

Q2: How can I confirm if a distorted peak is due to co-elution or another issue?

A2: To confirm co-elution, especially when a peak appears symmetrical, advanced detection methods are invaluable.[2][3] If you are using a Diode Array Detector (DAD), you can perform a peak purity analysis.[3] This involves collecting multiple UV spectra across the peak; if the spectra are not identical, it suggests the presence of more than one compound.[3] Similarly, with a mass spectrometer (MS), you can examine the mass spectra across the peak.[2][3] A change in the mass spectral profile is a strong indication of co-elution.[2] If all peaks in the chromatogram exhibit splitting, the issue is more likely related to the column or system hardware.

Q3: What are the fundamental chromatographic principles I should consider to resolve co-eluting peaks?

A3: The resolution of two chromatographic peaks is governed by the resolution equation, which involves three key factors:

  • Capacity Factor (k'): This relates to the retention of an analyte on the column. For co-eluting peaks with a low capacity factor (eluting too early), increasing retention by weakening the mobile phase can improve separation.[2][3]

  • Selectivity (α): This is the ratio of the capacity factors of the two peaks and represents the chemical "difference" the stationary phase can discern between the analytes. Changing the mobile phase composition (e.g., organic solvent type, pH) or the stationary phase chemistry has the most significant impact on selectivity.[4]

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency (sharper peaks) leads to better resolution. This can be improved by using columns with smaller particle sizes or longer columns.[4]

Troubleshooting Guides

Guide 1: Systematic Adjustment of Mobile Phase Composition

If co-elution is suspected, a systematic approach to adjusting the mobile phase is often the most effective first step.

Problem: Poor resolution between two or more herbicide peaks.

Solution:

  • Modify the Organic Solvent to Water Ratio: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of the analytes, which may provide sufficient resolution.[4]

  • Change the Organic Solvent Type: If adjusting the ratio is insufficient, switching the organic modifier can alter the selectivity. For example, if you are using acetonitrile, try methanol, or vice versa.[3]

  • Adjust the Mobile Phase pH: For ionizable herbicides, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[5][6] A general guideline is to adjust the pH to be at least two units away from the pKa of the analytes to ensure they are in a single ionic state.[1]

This protocol is adapted from a study that successfully separated a mixture of nine herbicides.[5][7][8]

  • Initial Conditions:

    • Column: C18

    • Mobile Phase: Methanol:Water (50:50, v/v), pH adjusted to 4.6 with phosphoric acid.

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 230 nm

  • Optimization Steps:

    • Step 1: Prepare a series of mobile phases with varying methanol to water ratios (e.g., 60:40, 70:30 v/v), keeping the pH constant at 4.6.

    • Step 2: Inject the herbicide standard mixture with each mobile phase and record the chromatograms.

    • Step 3: Analyze the resolution (Rs) between critical peak pairs. A resolution value greater than 1.5 is generally considered baseline separation.[6]

    • Step 4: If co-elution persists, systematically vary the pH of the optimal methanol:water ratio from 3 to 7 and observe the effect on separation.

Mobile Phase (Methanol:Water, v/v)pHAnalysis Time (min)Resolution (Rs) of Critical Pair (e.g., Simazine/Atrazine)
50:504.6~15< 1.5
60:404.6~12≥ 1.5
70:303.6~10< 1.5 (other peak pairs may co-elute)

Note: This table is illustrative, based on findings that a 60:40 (v/v) methanol:water mobile phase at pH 4.6 provided optimal separation for a specific mixture of herbicides.[5]

Guide 2: Modifying Chromatographic Temperature

Temperature can influence selectivity and efficiency.

Problem: Co-eluting peaks that are not resolved by mobile phase adjustments.

Solution:

  • Increase Column Temperature: Elevating the column temperature can decrease mobile phase viscosity, leading to sharper peaks (higher efficiency) and potentially altering the elution order.[4][9] Start by increasing the temperature in increments of 5-10°C.

  • Introduce a Temperature Gradient: For complex mixtures, a temperature gradient can be employed to improve separation.[10]

Guide 3: Changing the Stationary Phase

If modifications to the mobile phase and temperature are unsuccessful, changing the column chemistry is a powerful tool to alter selectivity.[4]

Problem: Persistent co-elution due to very similar analyte structures.

Solution:

  • Select a Column with a Different Stationary Phase Chemistry: If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column. These stationary phases offer different retention mechanisms that can resolve compounds that co-elute on a C18 column.

  • Consider Smaller Particle Sizes: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and can resolve closely eluting peaks.[4]

Visualizations

TroubleshootingWorkflow start Co-eluting Peaks Observed check_purity Confirm Co-elution (Peak Purity / MS Scan) start->check_purity adjust_mobile_phase Adjust Mobile Phase - % Organic - Solvent Type - pH check_purity->adjust_mobile_phase Confirmed not_resolved Still Co-eluting adjust_mobile_phase->not_resolved Check Resolution adjust_temp Modify Column Temperature not_resolved2 Still Co-eluting adjust_temp->not_resolved2 Check Resolution change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) not_resolved3 Still Co-eluting change_column->not_resolved3 Check Resolution optimize_flow Optimize Flow Rate consider_sample_prep Review Sample Preparation (e.g., SPE, QuEChERS) optimize_flow->consider_sample_prep If still not resolved resolved Peaks Resolved not_resolved->adjust_temp No not_resolved->resolved Yes not_resolved2->change_column No not_resolved2->resolved Yes not_resolved3->optimize_flow No not_resolved3->resolved Yes consider_sample_prep->resolved ExperimentalWorkflow sample Herbicide Sample (e.g., Water, Soil Extract) sample_prep Sample Preparation - Extraction - Cleanup (SPE/QuEChERS) sample->sample_prep hplc_analysis HPLC/UHPLC Analysis - C18 or other column - Gradient Elution sample_prep->hplc_analysis detection Detection (DAD or MS) hplc_analysis->detection data_analysis Data Analysis - Peak Integration - Resolution Check detection->data_analysis co_elution_check Co-elution Detected? data_analysis->co_elution_check troubleshoot Execute Troubleshooting Protocol (See Workflow Diagram) co_elution_check->troubleshoot Yes final_report Final Report co_elution_check->final_report No troubleshoot->hplc_analysis

References

impact of pH on Asulam ionization and detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the ionization and analytical detection of Asulam. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is Asulam and what are its key chemical properties?

Asulam is a selective systemic herbicide belonging to the carbamate group.[1][2] It is used to control the growth of perennial grasses and broad-leaf weeds.[1] Asulam is an acidic compound with a pKa of approximately 4.82.[1][3] This means that its ionization state is highly dependent on the pH of the surrounding medium.

Q2: How does pH affect the ionization of Asulam?

The ionization of Asulam is governed by its pKa. The pKa is the pH at which the compound exists in equal proportions of its ionized (anionic) and non-ionized (neutral) forms.

  • At a pH below its pKa (pH < 4.82): Asulam will be predominantly in its non-ionized, neutral form.

  • At a pH equal to its pKa (pH = 4.82): Asulam will be a 50:50 mixture of its non-ionized and ionized forms.

  • At a pH above its pKa (pH > 4.82): Asulam will be predominantly in its ionized, anionic form.[2]

This pH-dependent ionization significantly impacts its solubility, stability, and interaction with analytical instrumentation.

Q3: How does the ionization of Asulam affect its detection by High-Performance Liquid Chromatography (HPLC)?

The ionization state of Asulam is a critical factor in its analysis by reversed-phase HPLC. The retention of Asulam on a nonpolar stationary phase (like C18) is influenced by its polarity. The non-ionized form is less polar and will be retained longer on the column, while the ionized form is more polar and will elute faster.

Controlling the pH of the mobile phase is essential to ensure consistent retention times and good peak shape.[1][4] For reversed-phase HPLC, it is generally recommended to adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single, non-ionized form. This prevents peak tailing and splitting that can occur when a compound is partially ionized.[1][4]

Q4: What are the common analytical methods for the detection of Asulam?

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for the determination of Asulam residues in various matrices, including agricultural products and water samples.[1][5][6] Other detection methods that have been employed include:

  • Gas Chromatography (GC), though it may require derivatization.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[7][8]

  • Fluorimetry and Chemiluminescence.[9][10]

  • Electroanalytical methods like square wave voltammetry.[9]

The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Troubleshooting Guide

Issue: Poor peak shape (tailing or fronting) in HPLC analysis of Asulam.

  • Possible Cause: The pH of the mobile phase is too close to the pKa of Asulam (4.82), causing the compound to be present in both ionized and non-ionized forms during the separation.[1][4]

  • Solution: Adjust the pH of the mobile phase. For reversed-phase HPLC on a C18 column, lower the pH of the aqueous component of the mobile phase to approximately 2.8-3.8. This can be achieved by adding a small amount of an acid like acetic acid or formic acid.[1][6][11] This will ensure that Asulam is predominantly in its non-ionized form, leading to improved peak symmetry.

Issue: Inconsistent retention times for Asulam.

  • Possible Cause: The pH of the mobile phase is not stable or is not being accurately controlled between runs. Small variations in pH around the pKa can lead to significant shifts in retention time.[4]

  • Solution: Use a buffered mobile phase to maintain a constant pH. Common buffers for reversed-phase HPLC in the acidic range include phosphate and acetate buffers.[12][13] Ensure the buffer is prepared correctly and that the pH is measured before the addition of the organic modifier.[12]

Issue: Low sensitivity or poor recovery of Asulam during sample preparation.

  • Possible Cause: The pH of the extraction solvent may not be optimal for Asulam's solubility and stability. Asulam's solubility in water is pH-dependent.[3]

  • Solution: Adjust the pH of the extraction solvent to enhance the solubility of Asulam. Since Asulam is an acidic compound, its solubility in water increases at higher pH values where it is in its ionized, salt form.[14] However, the stability of Asulam at different pH values should also be considered. For solid-phase extraction (SPE), the pH of the sample and elution solvents should be optimized to ensure efficient retention and elution.

Issue: Asulam is not retained on the reversed-phase column.

  • Possible Cause: The mobile phase is too polar, or the pH is too high, causing Asulam to be in its highly polar, ionized form, which has little affinity for the nonpolar stationary phase.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the organic solvent (e.g., acetonitrile or methanol). Also, ensure the pH of the mobile phase is sufficiently low (e.g., below 3.8) to suppress the ionization of Asulam.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of Asulam

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O₄S[2][3]
Molecular Weight230.24 g/mol [2][3]
pKa4.82[1][3]
Water Solubility5,000 mg/L at 22 °C[2]
log Kow-0.27[2]

Table 2: Recommended pH ranges for Asulam Analysis

Analytical TechniqueRecommended pH RangeRationale
Reversed-Phase HPLCpH 2.8 - 3.8To ensure Asulam is in its non-ionized form for optimal retention and peak shape.[1][4]
Solid-Phase Extraction (SPE)Sample pH dependent on sorbentpH adjustment may be needed to optimize retention and elution based on the SPE sorbent chemistry.
Liquid-Liquid Extraction (LLE)pH dependent on solventAdjusting the pH of the aqueous phase can be used to drive Asulam into either the aqueous or organic phase.

Experimental Protocols

Protocol: Determination of Asulam in Water Samples by HPLC-UV

This protocol provides a general procedure for the analysis of Asulam in water samples. It should be optimized based on the specific instrumentation and sample matrix.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Acidify the water sample (e.g., 100 mL) to a pH of approximately 3 with formic acid.

  • Load the acidified sample onto the SPE cartridge at a flow rate of about 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the Asulam from the cartridge with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with the aqueous phase acidified to pH 3.0 with formic acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 268 nm.[1]

3. Calibration

  • Prepare a series of standard solutions of Asulam in the mobile phase at concentrations ranging from 0.05 to 5 µg/mL.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of Asulam in the sample by comparing its peak area to the calibration curve.

Visualizations

Asulam_Ionization cluster_low_ph Low pH (pH < 4.82) cluster_pka pH = pKa (4.82) cluster_high_ph High pH (pH > 4.82) Asulam_un-ionized Asulam (Neutral) Equilibrium Asulam (Neutral) <=> Asulam- (Anion) Asulam_un-ionized->Equilibrium + OH- Equilibrium->Asulam_un-ionized + H+ Asulam_ionized Asulam- (Anion) Equilibrium->Asulam_ionized + OH- Asulam_ionized->Equilibrium + H+

Caption: Ionization equilibrium of Asulam at different pH values.

Asulam_Analysis_Workflow Sample_Collection 1. Water Sample Collection pH_Adjustment 2. pH Adjustment (to ~3) Sample_Collection->pH_Adjustment SPE 3. Solid-Phase Extraction (C18) pH_Adjustment->SPE Elution 4. Elution with Methanol SPE->Elution Evaporation_Reconstitution 5. Evaporation & Reconstitution Elution->Evaporation_Reconstitution HPLC_Analysis 6. HPLC-UV Analysis Evaporation_Reconstitution->HPLC_Analysis Data_Analysis 7. Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the analysis of Asulam in water samples.

References

Validation & Comparative

Navigating Precision: A Comparative Guide to Internal Standards in the Bioanalysis of Asulam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for accurate and reliable quantification of analytes is paramount. In the realm of bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality and the ultimate success of a validated analytical method. This guide provides an objective comparison of using a stable isotope-labeled (SIL) internal standard, Asulam-d3, versus a structural analog for the quantitative analysis of the herbicide Asulam.

The ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled standards are widely regarded as the gold standard in LC-MS/MS bioanalysis due to their near-identical physicochemical properties to the analyte.[1]

Performance Data: A Comparative Analysis

The following tables summarize key performance parameters from LC-MS/MS methods for the determination of Asulam and other analytes, highlighting the typical performance of methods employing either a stable isotope-labeled internal standard or a structural analog.

Disclaimer: The data presented below is compiled from different studies and is intended to be representative of the performance of each type of internal standard. Direct comparison should be made with caution as experimental conditions and matrices may vary.

Table 1: Performance of Analytical Methods Using a Stable Isotope-Labeled Internal Standard (e.g., this compound)

ParameterMatrixMethodRecovery (%)Precision (%RSD)Linearity (r²)LOQReference
AsulamLivestock ProductsLC-MS/MS92.7 - 98.73.1 - 11.6Not Specified0.01 mg/kg[2]
AsulamAgricultural ProductsLC-MS/MS70.6 - 107.81.0 - 17.7>0.9990.01 mg/kg
Representative Analyte with Deuterated ISWhole BloodLC-MS/MS91 - 110<10 (within-day), <8 (between-day)Not SpecifiedNot Specified[3]
Multiple Pesticides with Deuterated ISVarious Food MatricesLC-MS/MSWithin 25% accuracy<20>0.991, 10, 50 ppb (QC levels)[4]

Table 2: Performance of Analytical Methods Using a Structural Analog Internal Standard

ParameterAnalyteMatrixMethodRecovery (%)Precision (%RSD)Linearity (r²)LOQReference
Representative AnalyteImmunosuppressantsWhole BloodLC-MS/MS91 - 110<10 (within-day), <8 (between-day)Not SpecifiedNot Specified[3]
Representative AnalyteThiamphenicolPlasma/SerumLC-MS/MS95.3 - 104.72.1 - 6.8>0.992 ng/mL[1]
Asulam (without IS)PeachesHPLC72Not SpecifiedNot Specified0.10 ppm (fortified level)

From the available data, methods employing a stable isotope-labeled internal standard, like this compound, consistently demonstrate excellent recovery and precision across various matrices. The use of a deuterated standard effectively compensates for matrix effects, leading to high accuracy.[4] While well-validated methods using structural analogs can also achieve good performance, the potential for differential matrix effects between the analyte and the IS is higher, which may lead to greater variability.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for the analysis of Asulam using LC-MS/MS, which can be adapted to incorporate either this compound or a structural analog as the internal standard.

Protocol 1: Sample Preparation for Asulam in Livestock Products[2]
  • Extraction: Extract the sample with acetone.

  • Defatting: Perform a liquid-liquid partition with acetonitrile and n-hexane to remove fats.

  • Cleanup: Utilize a solid-phase extraction (SPE) cleanup with a combination of ethylene diamine-N-propyl silylation silica gel (PSA) and octadecyl silylated silica gel (C18) mini columns under acidic conditions.

  • Reconstitution: Evaporate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis. At this stage, a known concentration of the internal standard (this compound or a structural analog) is added.

Protocol 2: LC-MS/MS Analysis of Asulam

This protocol is a generalized procedure based on common practices for pesticide residue analysis.

  • Chromatographic Separation:

    • LC System: Agilent 1290 Infinity II LC system or equivalent.

    • Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm, or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Optimized for the separation of Asulam from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • MS System: Agilent 6470 Triple Quadrupole LC/MS system or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode as appropriate for Asulam.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Asulam and the internal standard for quantification and confirmation.

Mandatory Visualizations

Asulam's Mechanism of Action: Inhibition of Dihydropteroate Synthase

Asulam's primary mode of action as a herbicide is the inhibition of the enzyme dihydropteroate synthase (DHPS), a key enzyme in the folic acid biosynthesis pathway in plants and microorganisms.[5][6] This pathway is essential for the synthesis of precursors for DNA, RNA, and certain amino acids. By acting as a competitive inhibitor to the natural substrate, p-aminobenzoic acid (p-ABA), Asulam blocks the production of dihydropteroate, leading to a deficiency in folic acid and ultimately inhibiting plant growth.[6][7]

DHPS_Inhibition cluster_pathway Folic Acid Biosynthesis Pathway cluster_inhibition Inhibition by Asulam DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA p-aminobenzoic acid (p-ABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Condensation Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further Synthesis Nucleotides DNA, RNA, Amino Acids Folic_Acid->Nucleotides Asulam Asulam Asulam->DHPS Competitive Inhibition

Caption: Asulam competitively inhibits Dihydropteroate Synthase (DHPS).

General Analytical Workflow for Pesticide Residue Analysis

The quantitative analysis of pesticide residues like Asulam in complex matrices typically follows a multi-step workflow, from sample reception to final data reporting. The use of an appropriate internal standard is integrated early in the process to ensure data reliability.[8]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Reception Sample Reception & Homogenization IS_Spiking Internal Standard Spiking (this compound or Analog) Sample_Reception->IS_Spiking Extraction Extraction (e.g., QuEChERS) Cleanup Dispersive SPE Cleanup Extraction->Cleanup IS_Spiking->Extraction LC_Separation LC Separation Cleanup->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification using IS MSMS_Detection->Quantification Validation Data Validation (QC checks) Quantification->Validation Reporting Final Report Generation Validation->Reporting

Caption: A typical workflow for pesticide residue analysis using LC-MS/MS.

References

A Comparative Guide to Asulam-d3 and ¹³C-Asulam as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two isotopically labeled internal standards for the herbicide Asulam: the deuterium-labeled Asulam-d3 and the carbon-13 labeled ¹³C-Asulam. The comparison is based on established principles of stable isotope dilution analysis and supported by data from studies on analogous compounds.

Core Performance Comparison: this compound vs. ¹³C-Asulam

The primary role of an internal standard in quantitative mass spectrometry is to mimic the behavior of the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation, injection volume, and instrument response. The key differences between deuterium-labeled and ¹³C-labeled standards lie in their physicochemical properties and their ability to compensate for analytical variability.

While both this compound and ¹³C-Asulam serve the same fundamental purpose, their performance can differ significantly, particularly in complex biological matrices. The ideal internal standard co-elutes perfectly with the analyte and exhibits identical ionization efficiency and stability.

Data Presentation
Performance ParameterThis compound (Deuterium-labeled)¹³C-Asulam (Carbon-13-labeled)Key Insights
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than unlabeled Asulam.Typically co-elutes perfectly with unlabeled Asulam.Perfect co-elution of ¹³C-Asulam ensures more accurate compensation for matrix effects that can vary across a chromatographic peak.
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly at acidic positions.Highly stable with no risk of isotopic exchange as the ¹³C atoms are integral to the carbon skeleton of the molecule.The superior stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.
Matrix Effect Compensation May provide less effective compensation due to chromatographic separation from the analyte.Excellent at correcting for matrix effects due to identical elution profiles with the analyte.¹³C-Asulam is the superior choice for complex biological matrices where significant matrix effects are anticipated.
Accuracy & Precision Can lead to inaccuracies due to differential matrix effects and isotopic instability. Some studies show significant bias.Demonstrates improved accuracy and precision due to better co-elution and stability.For assays requiring the highest level of accuracy and precision, ¹³C-labeled standards are recommended.

Experimental Protocols

A robust analytical method is crucial for an accurate comparison of internal standards. The following is a generalized experimental protocol for the quantification of Asulam in a biological matrix (e.g., plasma or tissue homogenate) using either this compound or ¹³C-Asulam as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation & Extraction)
  • Aliquoting: Aliquot 100 µL of the biological sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or ¹³C-Asulam at a known concentration, e.g., 100 ng/mL) to each sample, vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for evaporation or direct injection.

  • Drying (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Determining the Isotopic Purity of Asulam-d3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reliable quantitative analysis. This guide provides a comprehensive comparison of Asulam-d3 with alternative deuterated herbicide standards, supported by illustrative experimental data. Detailed methodologies for determining isotopic purity via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are also presented.

This compound, the deuterated form of the herbicide Asulam, is a valuable internal standard in analytical chemistry.[1] Its utility, however, is directly linked to its isotopic purity—the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. Lower isotopic purity can lead to interference from unlabeled or partially labeled molecules, compromising the accuracy of quantification.[2] This guide offers a framework for evaluating the isotopic purity of this compound and selecting suitable alternatives.

Comparative Analysis of Deuterated Herbicide Standards

The selection of a deuterated internal standard is a critical step in method development. Besides this compound, other deuterated herbicides such as Glyphosate-d2 and MCPA-d3 are commercially available and serve similar purposes.[3][4] The primary characteristic for comparison is the isotopic enrichment, which is typically provided by the manufacturer and can be independently verified.

Deuterated StandardChemical FormulaIsotopic Purity (Atom % D or % Deuterated Forms)Reference
This compound C8H7D3N2O4S99 atom % D[5][6]
Glyphosate-d2 C3H6D2NO5P≥99% deuterated forms (d1-d2)[3]
MCPA-d3 C9H6D3ClO3Not specified, available as a deuterated standard[4]

Note: The data in this table is representative of commercially available standards. Isotopic purity may vary between batches and suppliers.

Experimental Protocols for Determining Isotopic Purity

The two most common and powerful techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[7]

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a highly sensitive method that can distinguish between isotopologues based on their precise mass-to-charge ratios.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap, TOF)

  • Liquid chromatography (LC) system for sample introduction

Procedure:

  • Sample Preparation: Prepare a dilute solution of the deuterated standard (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-HRMS Analysis:

    • Inject the sample into the LC-HRMS system.

    • Perform a full scan analysis in positive or negative ion mode, depending on the ionization properties of the analyte.

    • Acquire data with high mass resolution (e.g., >60,000).

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled analyte and its deuterated isotopologues.

    • Calculate the area under the curve for each isotopologue peak.

    • The isotopic purity is determined by the relative abundance of the desired deuterated species compared to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H NMR, can be used to determine the degree of deuteration by quantifying the residual proton signals at the deuterated positions.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the deuterated standard in a deuterated solvent (e.g., DMSO-d6, CDCl3) that does not have signals overlapping with the analyte's signals. Add a known amount of an internal standard with a distinct, well-resolved signal for quantitative analysis (qNMR).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons.

    • Process the spectrum (phasing, baseline correction).

  • Data Analysis:

    • Integrate the residual proton signal at the deuterated position(s).

    • Integrate a well-resolved signal from a non-deuterated position on the molecule.

    • The isotopic purity is calculated by comparing the integral of the residual proton signal to the integral of the non-deuterated proton signal, taking into account the number of protons each signal represents.

Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated standard.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_calculation Isotopic Purity Calculation prep Prepare Deuterated Standard Solution hrms High-Resolution Mass Spectrometry (HRMS) prep->hrms nmr Nuclear Magnetic Resonance (NMR) prep->nmr hrms_data Acquire Mass Spectra Extract Ion Chromatograms hrms->hrms_data nmr_data Acquire 1H NMR Spectrum Integrate Signals nmr->nmr_data hrms_calc Calculate Relative Abundance of Isotopologues hrms_data->hrms_calc nmr_calc Calculate Degree of Deuteration nmr_data->nmr_calc result Final Isotopic Purity Value hrms_calc->result nmr_calc->result

Caption: Experimental workflow for determining isotopic purity.

Conclusion

The accurate determination of isotopic purity is a cornerstone of reliable quantitative analysis using deuterated internal standards. Both HRMS and NMR spectroscopy offer robust methods for this purpose. While manufacturers provide certificates of analysis, independent verification is recommended for critical applications. By carefully selecting and verifying the isotopic purity of standards like this compound, researchers can ensure the integrity and accuracy of their experimental results.

References

A Comprehensive Guide to Inter-laboratory Comparison of Asulam Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the determination of Asulam, a selective systemic herbicide. The focus is on providing objective performance data and detailed experimental protocols to aid laboratories in method selection, validation, and quality assurance. The importance of inter-laboratory comparisons in ensuring data reliability and consistency across different testing facilities is also highlighted.

Introduction to Asulam Analysis

Asulam is a carbamate herbicide used for the control of perennial grasses and broad-leaf weeds.[1] Its presence in environmental and agricultural matrices is closely monitored to ensure regulatory compliance and environmental safety. The primary analytical techniques for Asulam quantification are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] While HPLC-UV offers a cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, which is crucial for detecting trace-level residues.[1]

Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed through various validation parameters. The following tables summarize quantitative data from several studies on Asulam analysis, providing a basis for method comparison. It is important to note that these results are from individual laboratory validations and not from a direct inter-laboratory comparison study with the same samples. However, they offer valuable insights into the expected performance of these methods.

Table 1: Performance of HPLC-UV Methods for Asulam Analysis

MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Agricultural Products0.01 ppm-80.6 - 90.9[1][2]
Water60 - 90 µg/L-35 - 110[1]
Soil-9.38 µg/kg77 - 92[1]
Peaches-0.10 ppm (fortified level)72[3][4]

Table 2: Performance of LC-MS/MS and Other Methods for Asulam Analysis

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
LC-MS/MSLivestock Products-0.01 mg/kg92.7 - 98.73.1 - 11.6
Square Wave Voltammetry (SWV)Water7.1 x 10⁻⁶ mol L⁻¹-84 - 1072.1[5]
Flow Injection Analysis (FIA)Water1.2 x 10⁻⁸ mol L⁻¹-84 - 1075.0[5]
Fluorescence SpectroscopyWater-0.01 mg L⁻¹ (batch) / 0.005 mg L⁻¹ (FIA)-1.0[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of typical experimental protocols for HPLC-UV and LC-MS/MS analysis of Asulam.

1. HPLC-UV Method for Asulam in Agricultural Products

  • Extraction: Asulam is extracted from the sample matrix using a solvent mixture, such as 0.1% acetic acid in acetonitrile, acetone, and water.[2]

  • Cleanup: The extract is purified using solid-phase extraction (SPE) with cartridges like Florisil and neutral alumina to remove interfering substances.[2]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.[3]

    • Mobile Phase: A gradient of 0.1% formic acid in water and methanol is often employed.[6]

    • Flow Rate: A typical flow rate is 1.20 mL/min.[6]

    • Detection: UV detection is performed at a wavelength of 260 nm or 268 nm.[2][6]

2. LC-MS/MS Method for Asulam in Livestock Products

  • Extraction: Samples are extracted with acetone.

  • Defatting: The crude extract undergoes a defatting step using acetonitrile and n-hexane partitioning.

  • Cleanup: A combination of ethylene diamine-N-propyl silylation silica gel (PSA) and octadecyl silylated silica gel (C18) mini columns are used for cleanup under acidic conditions.

  • LC-MS/MS Conditions: The sample is analyzed by LC-MS/MS using an external solvent calibration curve for quantification.

The Role of Inter-laboratory Comparison and Proficiency Testing

While single-laboratory validation provides essential data on method performance, inter-laboratory comparisons, often in the form of proficiency testing (PT) schemes, are critical for assessing the reproducibility and reliability of analytical methods across different laboratories.[7][8] PT schemes involve multiple laboratories analyzing the same homogeneous and stable sample.[7] The results are then statistically analyzed to evaluate the performance of each participating laboratory.

Participation in PT schemes offers several benefits:

  • Independent Performance Assessment: Provides an objective and unbiased evaluation of a laboratory's analytical capabilities.

  • Method Validation: Helps to validate analytical methods and identify potential sources of error.

  • Quality Assurance: Serves as a crucial component of a laboratory's quality assurance program and is often a requirement for accreditation (e.g., ISO/IEC 17025).

Visualizing Analytical Workflows

To better understand the processes involved in Asulam analysis and its quality control, the following diagrams illustrate a typical experimental workflow and the logical flow of a method validation and inter-laboratory comparison process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Homogenization Extraction Extraction of Asulam Sample->Extraction Cleanup Extract Cleanup (SPE) Extraction->Cleanup HPLC_MS HPLC-UV or LC-MS/MS Analysis Cleanup->HPLC_MS Quantification Quantification & Data Review HPLC_MS->Quantification Report Final Report Generation Quantification->Report

A typical experimental workflow for Asulam analysis.

Method_Validation_Workflow cluster_validation Single-Laboratory Method Validation cluster_ilc Inter-laboratory Comparison (Proficiency Test) Develop Method Development Validate Parameter Validation (LOD, LOQ, Accuracy, Precision) Develop->Validate SOP Standard Operating Procedure (SOP) Validate->SOP PT_Sample Distribution of Homogeneous PT Sample SOP->PT_Sample Method applied in PT Lab_Analysis Analysis by Participating Laboratories PT_Sample->Lab_Analysis Data_Submission Submission of Results Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis (z-scores) Data_Submission->Statistical_Analysis Performance_Review Laboratory Performance Review Statistical_Analysis->Performance_Review

Logical flow of method validation and inter-laboratory comparison.

References

The Gold Standard in Asulam Quantification: A Comparative Guide to Isotope Dilution with Asulam-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the herbicide Asulam, achieving the highest degree of accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methodologies for Asulam quantification, with a focus on the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a deuterated internal standard, Asulam-d3.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] This technique, known as isotope dilution mass spectrometry (IDMS), offers unparalleled accuracy and precision by effectively compensating for variations in sample preparation, matrix effects, and instrument response.[3] This guide presents a comparative overview of analytical methods for Asulam, supported by experimental data from various studies, and provides detailed protocols to aid in method selection and implementation.

Comparative Analysis of Quantitative Methods for Asulam

Table 1: Performance of LC-MS/MS Methods for Asulam Quantification

MethodMatrixInternal StandardRecovery (%)Precision (RSD, %)Limit of Quantification (LOQ)Reference
LC-MS/MSAgricultural ProductsNone70.6 - 107.81.0 - 14.0 (repeatability), 4.4 - 17.7 (inter-day)0.01 mg/kg
LC-MS/MSLivestock ProductsNone92.7 - 98.73.1 - 11.60.01 mg/kg[4][5]

Table 2: Performance of HPLC-UV Methods for Asulam Quantification

MethodMatrixInternal StandardRecovery (%)Precision (CV, %)Limit of Detection (LOD)Reference
HPLC-UVCitrusNone83.5 - 90.90.8 - 5.40.01 ppm[6][7]
HPLC-UVSugarcaneNone80.6 - 86.72.9 - 8.80.01 ppm[6][7]
H.P.L.C.PeachesNone72Not ReportedNot Reported[8]

The data indicates that while existing methods provide acceptable performance, the variability in recovery and precision, particularly in complex matrices, highlights the potential for improvement. The use of a deuterated internal standard like this compound is expected to significantly reduce this variability, leading to higher accuracy and precision.

Experimental Protocols

LC-MS/MS Method for Asulam in Agricultural Products (without Internal Standard)[5]
  • Sample Preparation:

    • Extract samples with methanol.

    • Evaporate the extract to dryness.

    • Redissolve the residue in a 0.1% formic acid solution containing 1% disodium ethylenediamine tetraacetic acid (EDTA-Na2).

    • Apply the sample to a pre-conditioned hydrophilic-lipophilic balanced (HLB) solid-phase extraction (SPE) column.

    • Wash the column to remove interferences.

    • Elute Asulam with a 50% methanol solution.

    • Filter the eluate through a 0.45 µm filter before analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1100 series HPLC

    • Column: Zorbax XDB-C18 (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Methanol and 0.1% formic acid in water

    • MS System: Applied Biosystems API 3000 triple quadrupole mass spectrometer

    • Ionization: Electrospray ionization (ESI), negative mode

    • Monitored Transitions: Specific precursor and product ions for Asulam would be selected.

Proposed Isotope Dilution LC-MS/MS Method with this compound
  • Sample Preparation:

    • Spike a known amount of this compound internal standard into the sample prior to extraction.

    • Follow the extraction and clean-up procedure as described in the LC-MS/MS method above.

  • LC-MS/MS Conditions:

    • Use the same or similar LC and MS conditions as the method without an internal standard.

    • Monitored Transitions: Monitor the specific precursor and product ion transitions for both Asulam and this compound.

    • Quantification: Calculate the concentration of Asulam based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Visualizing the Workflow and Mechanism of Action

To further elucidate the analytical process and the biological target of Asulam, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Agricultural Product) Spike Spike with this compound Sample->Spike Extraction Methanol Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Redissolution Redissolution Evaporation->Redissolution SPE Solid-Phase Extraction (HLB) Redissolution->SPE Elution Elution SPE->Elution Filtration Filtration Elution->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data Data Acquisition (MRM) LC_MSMS->Data Quantification Quantification (Peak Area Ratio) Data->Quantification

Caption: Experimental workflow for Asulam quantification using this compound.

signaling_pathway cluster_folate Folate Synthesis Pathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Folate Folic Acid DHP->Folate Asulam Asulam Asulam->DHPS Inhibition

Caption: Asulam's mode of action via inhibition of Dihydropteroate Synthase.

Conclusion

The quantification of Asulam with high accuracy and precision is critical for regulatory compliance, environmental monitoring, and research applications. While various analytical methods are available, the use of a deuterated internal standard, this compound, in conjunction with LC-MS/MS offers significant advantages in mitigating matrix effects and improving the reliability of results. The data and protocols presented in this guide provide a valuable resource for laboratories seeking to establish robust and accurate methods for Asulam analysis. The adoption of isotope dilution techniques will undoubtedly lead to more consistent and defensible data in the scientific community.

References

linearity and range of detection for Asulam using an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of herbicides like Asulam is critical for environmental monitoring, food safety, and toxicological studies. This guide provides a comparative overview of analytical methods for the detection of Asulam, focusing on linearity and detection range. While published methods predominantly utilize external calibration, this guide will also explore the theoretical advantages and practical implementation of using an internal standard to enhance method performance.

Performance Characteristics of Asulam Detection Methods

The linearity and detection limits of an analytical method are crucial parameters for ensuring the reliability of quantitative results. The following table summarizes the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for Asulam analysis based on external calibration.

ParameterHPLC-UVLC-MS/MSLC-MS/MS
**Linearity (R²) **0.9998[1]Not specifiedNot specified
Calibration Range 0.1 - 3.0 µg/mLNot specified25.64 - 151.83 mg/L[2]
Limit of Detection (LOD) 0.01 ppm[1]Not specifiedNot specified
Limit of Quantification (LOQ) Not specified0.01 mg/kg[3][4][5]Not specified
Internal Standard Used NoNo[3][5]No
Matrix Citrus and Sugarcane[1]Livestock Products (bovine muscle, fat, liver, and milk)[3][5]Bulk Drug Substance[2]

The Case for Using an Internal Standard

While the methods cited above demonstrate good linearity and sensitivity using external calibration, the use of an internal standard is a widely accepted practice in analytical chemistry to improve the accuracy and precision of quantitative analysis. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, calibration standards, and quality controls.

The primary advantage of using an internal standard is its ability to correct for variations that can occur during sample preparation and analysis. These variations may include:

  • Extraction Efficiency: Inconsistent recovery of the analyte during sample extraction.

  • Matrix Effects: Enhancement or suppression of the analyte signal by other components in the sample matrix.

  • Injection Volume Variability: Minor differences in the volume of sample injected into the analytical instrument.

  • Instrumental Drift: Fluctuations in the instrument's response over time.

By adding an internal standard early in the workflow, it experiences the same variations as the analyte. The quantification is then based on the ratio of the analyte's response to the internal standard's response, which remains constant even if absolute signal intensities fluctuate. This leads to more robust and reliable results. For Asulam analysis, a stable isotope-labeled version of Asulam (e.g., Asulam-d4) would be an ideal internal standard for LC-MS/MS analysis, as it would co-elute and have the same ionization efficiency as the unlabeled Asulam.

Experimental Protocols

Below are detailed methodologies for the HPLC-UV and LC-MS/MS analysis of Asulam.

HPLC-UV Method for Asulam in Agricultural Products[1]
  • Sample Preparation:

    • Homogenize 20 g of the sample (citrus or sugarcane).

    • Extract twice with 60 mL of acetonitrile containing 0.1% acetic acid.

    • Filter the extract and add 100 mL of 5% NaCl solution.

    • Partition twice with 20 mL of diethyl ether.

    • Dehydrate the combined ether layers with anhydrous sodium sulfate and concentrate using a rotary evaporator.

    • Dissolve the residue in 1 mL of acetonitrile for HPLC analysis.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with UV detector.

    • Column: Not specified.

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

    • Detection Wavelength: 268 nm.

    • Injection Volume: 20 µL.

LC-MS/MS Method for Asulam in Livestock Products[3][5]
  • Sample Preparation:

    • Extract Asulam from the sample matrix (e.g., bovine muscle, fat, liver, milk) with acetone.

    • Defat the crude extract by partitioning with acetonitrile and n-hexane.

    • Perform cleanup using a combination of ethylene diamine-N-propyl silylation silica gel (PSA) and octadecyl silylated silica gel (C18) mini columns under acidic conditions.

    • The final sample solution is subjected to LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Instrument: Liquid Chromatograph coupled with a tandem Mass Spectrometer.

    • Calibration: External solvent calibration curve.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate a typical experimental workflow for Asulam analysis and the logical principle of using an internal standard.

Experimental Workflow for Asulam Analysis (LC-MS/MS) sample Sample Collection (e.g., Agricultural Produce, Livestock Tissue) homogenization Homogenization sample->homogenization extraction Solvent Extraction (e.g., Acetone, Acetonitrile) homogenization->extraction cleanup Sample Cleanup (e.g., SPE, LLE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration analysis LC-MS/MS Analysis concentration->analysis data Data Acquisition & Processing analysis->data Principle of Internal Standard Correction cluster_0 Without Internal Standard cluster_1 With Internal Standard a1 Analyte Signal a2 Sample Preparation/Analysis Variation a1->a2 Affected by a3 Inaccurate Result a2->a3 b1 Analyte Signal b3 Sample Preparation/Analysis Variation b1->b3 Equally Affected by b2 Internal Standard Signal b2->b3 Equally Affected by b4 Ratio (Analyte/IS) is Constant b3->b4 b5 Accurate Result b4->b5

References

A Comparative Guide to Deuterated Herbicide Standards: Asulam-d3 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in the environmental and agricultural sectors, the accurate quantification of herbicide residues is paramount. The use of internal standards is a cornerstone of reliable analytical methodology, and stable isotope-labeled (SIL) internal standards, especially deuterated compounds, have become the gold standard in mass spectrometry-based analyses.[1] This guide provides an objective comparison of Asulam-d3 with other commonly used deuterated herbicide standards, supported by experimental data and detailed methodologies.

Deuterated standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium.[1] This subtle mass change allows for their differentiation by a mass spectrometer, while their similar physicochemical properties ensure they behave almost identically to the native analyte during sample preparation, chromatography, and ionization. This co-elution behavior is critical for correcting variations and matrix effects, which are common challenges in complex matrices like soil, water, and food products.[2][3][4]

Performance Comparison of Deuterated Herbicide Standards

The primary role of a deuterated internal standard is to compensate for analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer (matrix effects). The ideal deuterated standard exhibits high isotopic purity, stability, and chromatographic co-elution with the analyte. While direct comparative studies evaluating a wide range of deuterated herbicide standards are limited, performance data from various validation studies provide valuable insights.

The following table summarizes typical performance characteristics of this compound and other widely used deuterated herbicide standards. It is important to note that these values are compiled from different studies and matrices, and direct comparison should be made with caution.

Deuterated StandardHerbicide ClassMatrixRecovery (%)Linearity (r²)Key Advantages
This compound CarbamateLivestock Products92.7 - 98.7%>0.99Effective for polar herbicide analysis.
Atrazine-d5 TriazineWater, Soil, Vegetables83 - 103%>0.99Widely used and validated in various environmental matrices.[5]
Glyphosate-d2 Glycine derivativeVarious~90%>0.99Crucial for the analysis of the world's most used herbicide.
2,4-D-d3 Phenoxyalkanoic acidVarious85 - 110%>0.99Well-established standard for a common herbicide.
Bentazon-d6 BenzothiadiazoleVarious90 - 105%>0.99Suitable for another class of widely applied herbicides.

Data compiled from various sources. Performance can vary based on the specific matrix, extraction method, and analytical instrumentation.

Experimental Protocols

Accurate and reproducible quantification of herbicide residues relies on robust and well-documented experimental protocols. Below are detailed methodologies for sample preparation and analysis commonly employed with deuterated internal standards.

Sample Preparation: QuEChERS Method for Soil and Vegetable Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for multi-residue pesticide analysis in food and agricultural matrices.[2]

Protocol:

  • Homogenization: Homogenize 10-15 g of the sample (e.g., soil, vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with the deuterated internal standard solution (e.g., this compound, Atrazine-d5) at a known concentration.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The resulting supernatant is ready for LC-MS/MS analysis.[2]

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common technique for the extraction and pre-concentration of herbicides from water samples.

Protocol:

  • Sample Collection and Preservation: Collect a 500 mL water sample. Acidify to pH 2-3 with sulfuric acid if necessary and store at 4°C.

  • Internal Standard Spiking: Add the deuterated internal standard solution to the water sample.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., C18 or polymeric) with methanol followed by deionized water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove interferences.

  • Elution: Elute the retained analytes and internal standards with an appropriate solvent (e.g., ethyl acetate, acetonitrile, or a mixture).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the analytical technique of choice for the sensitive and selective determination of herbicide residues.

Typical LC-MS/MS Parameters:

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is common for polar to semi-polar herbicides like Asulam and Atrazine.

    • Polarity: Both positive and negative ion modes may be used depending on the analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native analyte and its deuterated internal standard.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Soil/Water) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (QuEChERS/SPE) Spike->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup LC LC Separation Cleanup->LC MSMS MS/MS Detection LC->MSMS Data Data Analysis MSMS->Data

Caption: General workflow for herbicide residue analysis.

Signaling_Pathway cluster_ionization Ionization Source cluster_detection MS Detector Analyte Analyte Analyte_Ion Analyte Ion Analyte->Analyte_Ion IS Deuterated Internal Standard IS_Ion IS Ion IS->IS_Ion Matrix Matrix Components Suppression Ion Suppression/ Enhancement Matrix->Suppression Ratio Ratio (Analyte/IS) Analyte_Ion->Ratio IS_Ion->Ratio Suppression->Analyte_Ion Suppression->IS_Ion

Caption: Mitigation of matrix effects using a deuterated internal standard.

References

Comparative Performance of Asulam-d3 Across Diverse Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the analytical performance of Asulam-d3 in Triple Quadrupole, Orbitrap, and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers.

In the realm of analytical sciences, the precise and sensitive quantification of chemical compounds is paramount. For researchers working with the herbicide Asulam, the deuterated internal standard this compound is a critical tool for achieving accurate results. The choice of mass spectrometer, however, can significantly influence the performance of an analytical method. This guide provides a comprehensive comparison of the performance of this compound across three prevalent mass spectrometry platforms: Triple Quadrupole (QqQ), Orbitrap, and Quadrupole Time-of-Flight (Q-TOF). The information presented herein is based on a compilation of experimental data from various studies, offering a clear perspective on the strengths and ideal applications for each instrument type in the analysis of this compound.

Data Presentation: A Comparative Overview

The quantitative performance of a mass spectrometer is typically evaluated based on several key metrics, including the Limit of Detection (LOD), the Limit of Quantification (LOQ), linearity of response, and recovery. The following table summarizes the performance of Asulam analysis, which is directly comparable to that of its deuterated standard, this compound, across the three major platforms.

Performance MetricTriple Quadrupole (QqQ)OrbitrapQuadrupole Time-of-Flight (Q-TOF)
Limit of Quantification (LOQ) 0.01 mg/kg[1][2][3]General pesticide screening suggests LOQs in the low µg/kg (ppb) range are achievable.[4][5]General pesticide screening suggests LOQs in the range of 4-10 µg/kg are achievable.
Linearity ExcellentExcellentVery Good
Selectivity Excellent (in MRM mode)Excellent (High Resolution)Very Good (High Resolution)
Primary Application Targeted QuantificationTargeted and Non-targeted Screening, QuantificationTargeted and Non-targeted Screening, Quantification
Recovery (%) 70.6 - 107.8[1]Not specifically reported for AsulamNot specifically reported for Asulam

Key Performance Insights

Triple Quadrupole (QqQ) mass spectrometers are the gold standard for targeted quantitative analysis due to their exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. For the analysis of Asulam, LC-MS/MS methods using triple quadrupole instruments have consistently achieved a low Limit of Quantification (LOQ) of 0.01 mg/kg in complex matrices such as agricultural products and livestock tissues.[1][2][3] This high sensitivity makes it the ideal choice for routine monitoring and regulatory compliance where low detection limits are required.

Quadrupole Time-of-Flight (Q-TOF) mass spectrometers also offer high-resolution and accurate-mass capabilities, making them well-suited for both qualitative and quantitative analysis. Similar to the Orbitrap, specific performance data for Asulam on Q-TOF systems is limited. However, studies on multi-residue pesticide analysis using Q-TOF technology report LOQs in the range of 4 to 10 µg/kg for various pesticides. Q-TOF instruments provide a good balance between speed, sensitivity, and resolution, making them a versatile option for laboratories that require both screening and quantification capabilities.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative experimental protocols for the analysis of Asulam using each of the three mass spectrometry platforms. As this compound is used as an internal standard, the analytical conditions are directly applicable.

Triple Quadrupole (QqQ) LC-MS/MS Method

This protocol is based on validated methods for the determination of Asulam in agricultural and livestock products.[1][2][3]

  • Sample Preparation:

    • Homogenize the sample.

    • Extract a representative portion with methanol.[1]

    • Centrifuge and collect the supernatant.

    • Evaporate the extract to dryness.

    • Reconstitute the residue in a solution of 0.1% formic acid.[1]

    • Clean up the sample using a solid-phase extraction (SPE) column (e.g., HLB).[1]

    • Elute Asulam with a 50% methanol solution.[1]

    • Filter the final extract through a 0.45 µm filter before LC-MS/MS analysis.[1]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • Flow Rate: 0.2 - 0.4 mL/min

    • Injection Volume: 5 - 20 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Asulam and this compound need to be optimized.

Orbitrap LC-MS Method (General for Pesticide Screening)

This protocol is a generalized procedure based on multi-residue pesticide screening methods.[4][5]

  • Sample Preparation:

    • Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method suitable for the specific matrix.

  • Liquid Chromatography (LC) Conditions:

    • Column: A high-performance C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium formate.

    • Flow Rate: Typically 0.3 - 0.5 mL/min for UHPLC systems.

    • Injection Volume: 1 - 10 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Heated Electrospray Ionization (HESI) in both positive and negative modes.

    • Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS²) or All Ion Fragmentation (AIF).

    • Resolution: Typically set to 70,000 or higher for full scan and 17,500 or higher for MS/MS scans.

    • Mass Accuracy: < 5 ppm.

Q-TOF LC-MS Method (General for Pesticide Screening)

This protocol is a generalized procedure based on multi-residue pesticide screening methods.

  • Sample Preparation:

    • A QuEChERS-based extraction is a common and effective approach.

  • Liquid Chromatography (LC) Conditions:

    • Column: A fast-separating C18 or phenyl-hexyl column.

    • Mobile Phase: A gradient of methanol or acetonitrile and water with modifiers like formic acid or ammonium formate.

    • Flow Rate: 0.3 - 0.6 mL/min.

    • Injection Volume: 2 - 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.

    • Acquisition Mode: Full scan TOF-MS with automated MS/MS fragmentation.

    • Resolution: > 20,000 FWHM.

    • Mass Accuracy: < 5 ppm.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Agricultural Produce) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Methanol) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup Final_Extract Final Extract with This compound (Internal Standard) Cleanup->Final_Extract LC_Separation Liquid Chromatography (LC Separation) Final_Extract->LC_Separation MS_Detection Mass Spectrometry (MS Detection) LC_Separation->MS_Detection Quantification Quantification (using this compound) MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A typical workflow for the analysis of this compound.

Conclusion

The selection of a mass spectrometer for the analysis of this compound is highly dependent on the specific requirements of the application.

  • For high-throughput, targeted quantification with the lowest detection limits, a Triple Quadrupole (QqQ) mass spectrometer is the instrument of choice. Its superior sensitivity in MRM mode makes it ideal for regulatory monitoring and routine analysis.

  • For applications that require both quantification and the ability to screen for other potential contaminants , both Orbitrap and Q-TOF mass spectrometers are excellent options. Their high-resolution and accurate-mass capabilities provide a high degree of confidence in compound identification. The Orbitrap may offer an edge in terms of ultimate resolving power, while the Q-TOF is a robust and versatile alternative.

Researchers, scientists, and drug development professionals should carefully consider their analytical needs, including required sensitivity, the complexity of the sample matrix, and whether non-targeted screening is necessary, to make an informed decision on the most suitable mass spectrometry platform for their this compound analysis.

References

A Comparative Analysis of Asulam and Glyphosate Efficacy in Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the performance, mechanisms of action, and experimental data supporting the use of Asulam and Glyphosate in controlling perennial weeds, with a specific focus on Bracken (Pteridium aquilinum).

This guide provides an objective comparison of the herbicidal efficacy of Asulam and Glyphosate, two systemic herbicides widely used in vegetation management. The information presented is intended for researchers, scientists, and professionals in drug and herbicide development, offering a detailed look at their comparative performance based on available experimental data.

Data Summary: Asulam vs. Glyphosate Efficacy on Bracken Fern

The following table summarizes the quantitative data from a comparative study on the efficacy of Asulam and Glyphosate for the control of bracken fern. The data is derived from field trials conducted in Mendocino County, where treatments were applied to fully expanded fronds.

HerbicideApplication Rate (lb/A)Stand Reduction (%)Fresh Weight Reduction (%)Time to EffectRegrowth after 25 Months
Glyphosate 2.096 - 10098 - 100Rapid necrosis of frondsNone observed
Asulam 3.388 - 9283 - 93Slow; plants died after several monthsNone observed

Data sourced from a study on bracken fern control in Mendocino County[1].

Experimental Protocols

The following section details the methodologies employed in key experiments cited in this guide, providing a framework for understanding how the comparative efficacy of Asulam and Glyphosate is assessed.

Field Efficacy Trial Protocol for Bracken Fern Control

This protocol outlines a typical experimental design for evaluating the effectiveness of herbicides on bracken fern in a field setting.

1. Site Selection and Plot Establishment:

  • Select a site with a uniform and dense population of the target weed, in this case, bracken fern (Pteridium aquilinum).

  • Establish individual plots, typically 200 ft² or 400 ft² in size[1].

  • Include untreated control plots to serve as a baseline for comparison[2].

  • Arrange plots in a randomized block design to minimize the effects of environmental variability. A minimum of three to four replicates is recommended[3].

2. Herbicide Application:

  • Apply herbicides to fully expanded bracken fronds[1].

  • Use calibrated spray equipment, such as a knapsack sprayer, to ensure accurate and uniform application rates[4].

  • Apply the test products (Asulam and Glyphosate) at their proposed label rates. For comprehensive dose-response analysis, it is also beneficial to test at half and double the intended rates[3].

  • Record environmental conditions at the time of application, including temperature, humidity, and wind speed.

3. Data Collection and Assessment:

  • Assessments should be conducted at regular intervals post-application (e.g., 1, 3, 6, 12, and 25 months) to evaluate both short-term and long-term efficacy.

  • Weed Control Evaluation:

    • Visually assess the percentage of weed control in each plot compared to the untreated control. This can be done on a scale of 0% (no control) to 100% (complete kill)[3].

    • For more quantitative data, count the number of live fronds (stand density) within a defined quadrat in each plot[1].

    • Harvest the above-ground biomass (fresh weight) of the target weed from a specified area within each plot to determine the reduction in biomass compared to the control[1].

  • Crop/Non-Target Plant Tolerance:

    • In forestry or rangeland settings, assess any phytotoxicity to desirable plant species. This is typically done through visual ratings of injury[2].

4. Data Analysis:

  • Statistically analyze the collected data (e.g., stand reduction, fresh weight reduction) to determine significant differences between herbicide treatments. Analysis of variance (ANOVA) is a common statistical method used for this purpose[5].

Signaling Pathways and Mechanisms of Action

The distinct modes of action of Asulam and Glyphosate are critical to understanding their herbicidal properties and selectivity.

Asulam: Inhibition of Folic Acid Synthesis

Asulam's primary mechanism of action is the inhibition of the enzyme dihydropteroate synthase (DHPS)[6]. This enzyme is crucial for the synthesis of folic acid, a vital component for the production of purines, pyrimidines, and certain amino acids. By blocking DHPS, Asulam disrupts the production of these essential building blocks, leading to a slow chlorosis, stunting, and eventual death of the plant.

Asulam_Pathway cluster_folate Folate Biosynthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes Folate Folic Acid DHP->Folate Further Synthesis Asulam Asulam Asulam->DHPS Inhibits

Caption: Asulam inhibits the dihydropteroate synthase (DHPS) enzyme.

Glyphosate: Inhibition of Aromatic Amino Acid Synthesis

Glyphosate targets the shikimate pathway, which is essential for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms. Specifically, glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)[7]. This blockage leads to a deficiency in these critical amino acids, which are necessary for protein synthesis and other vital plant processes, ultimately resulting in plant death.

Glyphosate_Pathway cluster_shikimate Shikimate Pathway Shikimate3P Shikimate-3-phosphate EPSPS EPSP Synthase Shikimate3P->EPSPS PEP Phosphoenolpyruvate (PEP) PEP->EPSPS EPSP 5-Enolpyruvylshikimate-3-phosphate EPSPS->EPSP Catalyzes Aromatic_AA Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) EPSP->Aromatic_AA Leads to Glyphosate Glyphosate Glyphosate->EPSPS Inhibits

Caption: Glyphosate blocks the EPSP synthase enzyme in the shikimate pathway.

Experimental Workflow: Herbicide Efficacy Assessment

The following diagram illustrates a generalized workflow for conducting a comparative study of herbicide efficacy, from initial planning to final data analysis and reporting.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_assessment Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Define Objectives & Hypotheses B Site Selection & Characterization A->B C Experimental Design (Randomized Block) B->C D Plot Establishment & Marking C->D E Herbicide Application (Asulam, Glyphosate, Control) D->E F Post-Application Monitoring E->F G Data Collection (% Control, Stand Count, Biomass) F->G H Statistical Analysis (ANOVA) G->H I Interpretation of Results H->I J Publish Comparison Guide I->J

Caption: A typical workflow for a comparative herbicide efficacy study.

References

A Comparative Guide to the Recovery of Asulam-d3 in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the analytical methods for determining the recovery of Asulam, with a special focus on the use of its deuterated internal standard, Asulam-d3, in complex matrices. While specific recovery data for this compound is not extensively published, this document compiles available recovery data for Asulam and discusses the expected performance and advantages of using an isotopically labeled internal standard. This guide also presents potential alternative internal standards and detailed experimental protocols to aid in method development and validation.

The Critical Role of Internal Standards in Asulam Analysis

Asulam is a selective systemic herbicide used for controlling various weeds.[1] Its determination in complex environmental and agricultural matrices is crucial for monitoring and regulatory purposes. The accuracy of such analyses heavily relies on the use of internal standards to compensate for analyte loss during sample preparation and to correct for matrix effects in the analytical instrument. Isotopically labeled internal standards, such as this compound, are considered the gold standard for such applications as they exhibit nearly identical chemical and physical properties to the analyte of interest.[2]

Performance Comparison: Asulam Recovery and the Case for this compound

Table 1: Reported Recovery of Asulam in Various Complex Matrices

MatrixAnalytical MethodSpiking LevelAverage Recovery (%)Reference(s)
Citrus FruitHPLC-UV0.1 - 0.3 ppm83.5 - 90.9[3][4]
SugarcaneHPLC-UV0.05 - 0.2 ppm80.6 - 86.7[3][4]
PeachesHPLC0.10 ppm72[5]
Agricultural ProductsHPLC-UVNot Specified80.6 - 90.9[6]
WaterHPLC-UVNot Specified35 - 110[6]
SoilHPLC-UVNot Specified77 - 92[6]
Various Food ProductsQuEChERSNot Specified70 - 120

Note: The wide range in recovery percentages, particularly in water samples, highlights the variability of analytical methods and the influence of the specific matrix composition. The use of an internal standard like this compound is crucial to normalize these variations.

Alternative Internal Standards for Carbamate Analysis

In the absence of this compound, or for broader multi-residue analysis of carbamates, other isotopically labeled standards can be considered. The selection of an appropriate internal standard should be based on structural similarity, chromatographic co-elution, and similar ionization behavior to the analyte.

Table 2: Potential Alternative Deuterated Internal Standards for Carbamate Analysis

Internal StandardCommon Analytes
Carbaryl-d7Carbaryl and other carbamate insecticides
Carbofuran-d3Carbofuran and its metabolites
Methiocarb-d3Methiocarb and other N-methyl carbamates
Methomyl-d3Methomyl and other oxime carbamates

Source: [7]

Experimental Protocols

Below are detailed methodologies for the extraction and analysis of Asulam from complex matrices, incorporating the use of an internal standard.

Key Experiment 1: Determination of Asulam in Agricultural Products by HPLC-UV

This protocol is adapted from a method used for the analysis of Asulam in citrus and sugarcane.[3][4]

1. Sample Preparation and Extraction: a. Homogenize 20 g of the sample (e.g., citrus fruit, sugarcane). b. Add a known amount of this compound internal standard solution. c. Extract the sample twice with 60 mL of acetonitrile containing 0.1% acetic acid by shaking for 3 minutes. d. Filter the extract and wash the residue with acetonitrile, acetone, and water. e. Combine the filtrates and add 60 mL of a saturated sodium chloride solution and 200 mL of 5% sodium sulfate solution. f. Partition the aqueous phase with diethyl ether three times. g. Combine the ether extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator at 35°C.

2. Clean-up: a. Dissolve the residue in a suitable solvent and apply it to a Florisil solid-phase extraction (SPE) cartridge. b. Elute the cartridge with a mixture of n-hexane and ethyl acetate. c. Further purify the eluate using a neutral alumina SPE cartridge. d. Evaporate the final eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

3. HPLC-UV Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile and water containing 0.1% acetic acid. c. Detector: UV detector set at 268 nm. d. Quantification: Determine the concentration of Asulam by comparing the peak area ratio of Asulam to this compound against a calibration curve.

Key Experiment 2: QuEChERS Method for Multi-Residue Pesticide Analysis (including Asulam)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food matrices.[8]

1. Sample Extraction: a. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. b. Add a known amount of this compound internal standard solution. c. Add 10 mL of acetonitrile and shake vigorously for 1 minute. d. Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute. e. Centrifuge the tube to separate the organic and aqueous layers.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: a. Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) for general cleanup, C18 for fatty matrices, graphitized carbon black (GCB) for pigmented matrices). b. Shake the tube for 30 seconds. c. Centrifuge the tube to pellet the sorbent.

3. Analysis: a. The final cleaned-up extract can be analyzed by LC-MS/MS or GC-MS. For Asulam, LC-MS/MS is the preferred method due to its polarity. b. Quantification: Use the peak area ratio of Asulam to this compound for accurate quantification.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Sample Homogenization Spiking Spike with this compound Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning SPE Solid-Phase Extraction (SPE) Partitioning->SPE HPLC HPLC-UV Analysis SPE->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for Asulam analysis using HPLC-UV.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Sample_Prep Homogenize & Spike with this compound ACN_Extraction Acetonitrile Extraction & Salting Out Sample_Prep->ACN_Extraction Centrifuge1 Centrifugation ACN_Extraction->Centrifuge1 dSPE Dispersive SPE (d-SPE) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Analysis LC-MS/MS Analysis Centrifuge2->Analysis Quantification Quantification Analysis->Quantification

Caption: QuEChERS workflow for pesticide residue analysis.

References

Safety Operating Guide

Proper Disposal of Asulam-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Asulam-d3, ensuring the safety of laboratory personnel and the protection of the environment.

This compound, a deuterated form of the herbicide Asulam, requires careful handling and disposal due to its potential hazards.[1] Adherence to these procedural steps is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields are recommended.[2]
Hand Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Skin and Body Protection Wear impervious clothing to prevent skin contact. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

General Hygiene: Wash hands thoroughly after handling.[2][3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Steps for Spill Cleanup:

  • Ventilation: Ensure adequate ventilation in the area of the spill.[2]

  • Containment: Use personal protective equipment.[2] Avoid dust formation.[2]

  • Cleanup: Pick up and arrange disposal without creating dust.[2] Absorb spills with an inert material and place them in a suitable, closed container for disposal.[2][4]

  • Decontamination: Wash the spill area with water and a strong detergent, and absorb the cleaning materials for proper disposal.[3]

Disposal of this compound Waste

Wastes generated from the use of this compound must be managed as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.

  • Waste Collection: Collect waste material in suitable, closed containers labeled for disposal.[2]

  • Disposal Facility: Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[5]

  • Environmental Precautions: Do not let the product enter drains.[2] Discharge into the environment must be avoided.[2] This chemical is known to leach through soil into groundwater.[3][6]

Container Disposal

The proper disposal of the chemical's container is as important as the disposal of the chemical itself.

Triple Rinse Procedure:

  • Fill the container about 10-25% full with water.[6][5]

  • Agitate vigorously or recirculate the water with a pump for 2 minutes.[6]

  • Pour the rinsate into the application equipment or a rinsate collection system.[6]

  • Repeat this rinsing procedure two more times.[6]

Once cleaned, the non-refillable container should be punctured and disposed of in a sanitary landfill, by incineration, or offered for recycling if available.[6][5] Contact your state regulatory agency to determine allowable practices in your state.[5]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Asulam_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal Path cluster_container Container Management A Don Personal Protective Equipment B Collect this compound Waste in Labeled Container A->B C Manage Spills Immediately A->C D Store in a Well-Ventilated Area B->D F Triple Rinse Empty Container B->F After Use C->B Collect Spill Residue E Dispose of Waste at an Approved Facility D->E G Dispose of or Recycle Cleaned Container F->G

Caption: Logical workflow for the safe disposal of this compound waste and containers.

References

Personal protective equipment for handling Asulam-d3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Asulam-d3 in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling, minimize exposure risks, and establish clear operational and disposal workflows. This compound is the deuterated form of Asulam, a sulfonylurea herbicide, and should be handled with the same precautions as its non-deuterated counterpart.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered hazardous and may be harmful if swallowed, absorbed through the skin, or inhaled.[1] It can cause skin, eye, and respiratory tract irritation.[1] Adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Small-Scale Laboratory Work (e.g., weighing, preparing solutions in a fume hood)Safety glasses with side-shields conforming to appropriate government standards.[1]Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, neoprene rubber, or barrier laminate).[2] Lab coat or impervious clothing.[1]Not generally required if work is performed in a certified chemical fume hood.[1]
Large-Scale Operations or Potential for Splashing Chemical splash goggles and a face shield.Chemical-resistant gloves. Chemical-resistant apron or coveralls.[2]Use in a well-ventilated area. If ventilation is inadequate, a full-face supplied air respirator is recommended.[1]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.[2] Chemical-resistant boots and suit or coveralls.Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.[1]

Operational Procedures

Strict adherence to the following operational procedures is crucial for minimizing the risk of exposure to this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure all necessary PPE is correctly donned.[1]

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]

    • Ensure all necessary equipment and reagents are ready to minimize movement and the potential for spills.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of solid this compound within a chemical fume hood to prevent the inhalation of dust particles.[1]

    • Use a spatula or other appropriate tools to handle the solid and avoid creating dust.[1]

    • When preparing a solution, slowly add the solvent to the this compound to prevent splashing.

  • During Use:

    • Keep containers of this compound tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Should contact occur, immediately follow the first aid procedures outlined below.

  • After Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Decontaminate all work surfaces and equipment used.

    • Remove PPE in the designated area to avoid contaminating clean areas.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Take off contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Spill Response:

  • Evacuate non-essential personnel from the spill area.

  • Wear appropriate PPE as outlined in Table 1 for spill cleanup.

  • Contain the spill and absorb it with a suitable absorbent material.

  • Pick up and arrange disposal without creating dust.[1]

  • Keep in suitable, closed containers for disposal.[1]

  • Wash the spill area with a strong detergent and water, and absorb the cleaning runoff.

  • Do not let the product enter drains.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Disposal:

  • Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[3]

  • Dispose of contents and containers in accordance with local, state, and federal regulations.

  • Do not contaminate water, food, or feed by storage or disposal.[4]

Container Disposal:

  • Non-refillable containers: Do not reuse or refill the container. Triple rinse the container (or equivalent) promptly after emptying.[5] Offer for recycling, if available, or reconditioning, or puncture and dispose of in a sanitary landfill.[2]

  • Refillable containers: Refill this container with pesticide only. Do not reuse it for any other purpose.[3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating key safety checkpoints.

AsulamD3_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace in Fume Hood prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh/Aliquot Solid in Fume Hood prep_materials->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate spill Spill Occurs experiment->spill exposure Exposure Occurs experiment->exposure dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste dispose_container Dispose of Empty Container dispose_waste->dispose_container remove_ppe Remove PPE dispose_container->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash spill_response Follow Spill Response Protocol spill->spill_response Contain & Clean first_aid Administer First Aid exposure->first_aid Seek Medical Attention

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.